In-Depth Technical Guide: Physicochemical Profiling and Application Workflows for CAS 1456722-91-0
Executive Summary CAS 1456722-91-0, chemically identified as 4-Chloro-7-methoxyquinazolin-6-amine , is a highly functionalized heterocyclic building block pivotal in the discovery and manufacturing of targeted oncologica...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
CAS 1456722-91-0, chemically identified as 4-Chloro-7-methoxyquinazolin-6-amine , is a highly functionalized heterocyclic building block pivotal in the discovery and manufacturing of targeted oncological therapeutics[1]. Specifically, it serves as the core scaffold for irreversible epidermal growth factor receptor (EGFR) and pan-HER tyrosine kinase inhibitors, most notably the clinical drug Dacomitinib[2][3]. This whitepaper delineates the physicochemical profile, thermodynamic solubility characteristics, and synthetic methodologies associated with this critical intermediate, providing a validated framework for drug development professionals.
Structural Causality and Physicochemical Profiling
The quinazoline core of CAS 1456722-91-0 is engineered for sequential, regioselective functionalization, making it an ideal intermediate for complex drug synthesis[2].
C4-Chloride: The highly electrophilic nature of the C4 position, exacerbated by the electron-withdrawing effects of the quinazoline nitrogen atoms, makes the chloride an ideal leaving group for Nucleophilic Aromatic Substitution (SNAr)[2].
C6-Amine: Provides a nucleophilic handle for subsequent acylation. In EGFR inhibitors, this position is used to install Michael acceptor moieties (e.g., acrylamides) required for covalent binding to the Cys797 residue in the target's ATP-binding pocket[3].
C7-Methoxy: Modulates the lipophilicity of the molecule and influences the electron density of the aromatic system, optimizing both the pharmacokinetic profile and the binding affinity within the kinase hinge region[3][4].
Table 1: Quantitative Physicochemical Profile of CAS 1456722-91-0
Parameter
Value
Causality / Significance in Development
Molecular Formula
C9H8ClN3O
Defines the stoichiometric baseline for synthetic scaling.
Molecular Weight
209.63 g/mol
Low MW allows for downstream additions without violating Lipinski's Rule of 5.
Topological Polar Surface Area
~64.5 Ų
Ensures optimal membrane permeability prior to final functionalization.
Predicted LogP
1.8 – 2.2
Balances aqueous solubility with organic solvent partitioning during extraction.
Physical State
Solid (Off-white/Yellow)
High crystal lattice energy contributes to its thermodynamic stability.
Solubility Profile & Thermodynamic Behavior
Quinazoline-based intermediates frequently exhibit poor aqueous solubility due to their planar, rigid aromatic structures which drive strong intermolecular π-π stacking and high crystal lattice energies[5][6].
Kinetic vs. Thermodynamic Solubility:
In early-stage screening, kinetic solubility (often measured via DMSO stock dilution) can artificially inflate solubility values due to transient supersaturation[6]. For rigorous process chemistry and pre-formulation, thermodynamic solubility—the true equilibrium state of the solid in a solvent—must be established to prevent unexpected precipitation during scale-up[4][5][6]. CAS 1456722-91-0 is highly soluble in polar aprotic solvents (DMSO, DMF) but exhibits limited solubility in aqueous buffers (pH 7.4)[6][7].
This self-validating protocol ensures that the true equilibrium solubility is measured, eliminating the confounding variables of DMSO-induced supersaturation[4][5].
Solid Dispensing: Accurately weigh 2.0 mg of dry CAS 1456722-91-0 powder into a 2 mL low-binding glass HPLC vial.
Solvent Addition: Add 1.0 mL of the target solvent (e.g., 0.1 M Phosphate Buffer, pH 7.4, or an organic process solvent like Isopropanol)[4].
Thermodynamic Equilibration: Seal the vial and incubate on an orbital shaker at 800 rpm and 25°C for 24 hours.
Causality: A 24-hour incubation is critical to overcome the activation energy barrier of dissolution and reach a true thermodynamic equilibrium, preventing false-positive solubility readings[4][5][6].
Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes to pellet undissolved solid[4].
Quantification: Carefully extract the supernatant, dilute appropriately in the mobile phase, and quantify via UPLC-UV/MS against a standard calibration curve (R² > 0.99)[4][5].
Fig 1. Thermodynamic solubility assay workflow for quinazoline derivatives.
Application Workflow: Synthesis of Irreversible EGFR Inhibitors
The primary utility of CAS 1456722-91-0 lies in its step-wise transformation into pan-HER inhibitors like Dacomitinib[2]. The synthetic logic relies on the differential reactivity of the C4 and C6 positions.
Protocol 2: Regioselective SNAr and Acylation Workflow
SNAr Coupling (C4 Position): React CAS 1456722-91-0 with 4-fluoro-3-chloroaniline in an alcoholic solvent (e.g., isopropanol) under reflux conditions.
Causality: The high temperature and polar protic solvent facilitate the displacement of the C4-chloride, yielding the anilinoquinazoline intermediate. The C4 position is targeted first because it is significantly more electrophilic than the rest of the ring[2].
Amidation (C6 Position): The resulting intermediate is cooled and reacted with 4-(piperidin-1-yl)but-2-enoyl chloride in the presence of a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) in Tetrahydrofuran (THF) at 0°C.
Causality: The base neutralizes the HCl byproduct, driving the reaction forward, while the low temperature (0°C) prevents unwanted polymerization or degradation of the highly reactive Michael acceptor[2].
Fig 2. Step-wise synthetic causality of CAS 1456722-91-0 in Dacomitinib development.
Analytical Characterization Workflows
To guarantee trustworthiness in downstream assays, the structural integrity of CAS 1456722-91-0 must be empirically validated before synthetic use.
LC-MS Validation: Utilizing a C18 stationary phase (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% Formic Acid in Water/Acetonitrile. The compound will elute as a sharp peak with a dominant [M+H]+ ion at m/z 210.0 in positive electrospray ionization (ESI+) mode.
Nuclear Magnetic Resonance (1H NMR): In DMSO-d6, the diagnostic C2 proton of the quinazoline ring appears as a distinct singlet downfield (~8.5 ppm) due to the deshielding effect of the adjacent nitrogen atoms. The C7-methoxy group presents as a sharp singlet integrating to 3 protons at ~3.9 ppm, and the C6-amine protons appear as a broad singlet at ~5.5 ppm.
Crystal structure and pharmacophore of 4-Chloro-7-methoxyquinazolin-6-amine
An In-depth Technical Guide to the Crystal Structure and Pharmacophore of 4-Chloro-7-methoxyquinazolin-6-amine Abstract The quinazoline scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Crystal Structure and Pharmacophore of 4-Chloro-7-methoxyquinazolin-6-amine
Abstract
The quinazoline scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds, particularly in oncology. This technical guide focuses on a specific derivative, 4-Chloro-7-methoxyquinazolin-6-amine, a key intermediate and potential pharmacophore for targeted therapeutics. While a definitive published crystal structure for this exact amine is not publicly available, this document serves as an expert guide to its structural and pharmacophoric analysis. We provide a comprehensive, field-proven methodological framework for its synthesis, characterization, and single-crystal X-ray diffraction analysis. Furthermore, we delineate a predictive, structure-based approach to defining its pharmacophore, drawing on established principles of molecular recognition and the extensive structure-activity relationship (SAR) data available for analogous kinase inhibitors. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of the quinazoline core.
Introduction: The Quinazoline Scaffold in Drug Discovery
The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is a foundational heterocycle in the design of therapeutic agents. Its rigid, planar structure and the strategic placement of nitrogen atoms make it an ideal anchor for interacting with biological targets. Derivatives of 4-chloroquinazoline are particularly valuable as versatile synthetic intermediates. The chlorine atom at the 4-position is highly susceptible to nucleophilic aromatic substitution, allowing for the facile introduction of various side chains, most notably anilines, to generate potent inhibitors of key signaling pathways.[1][2]
Many of these 4-anilinoquinazoline derivatives target receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are frequently dysregulated in cancer.[2] The compound of interest, 4-Chloro-7-methoxyquinazolin-6-amine, contains the essential quinazoline core and key substituents at the 6 and 7-positions, which are known to be critical for modulating potency and selectivity.[2] Understanding its precise three-dimensional structure and pharmacophoric features is paramount for the rational design of next-generation inhibitors.
Synthesis and Characterization
The prerequisite for any structural or biological study is the unambiguous synthesis and purification of the target compound. The synthesis of 4-Chloro-7-methoxyquinazolin-6-amine can be approached from commercially available starting materials, often involving a sequence of nitration, reduction, cyclization, and chlorination steps. A plausible synthetic route, adapted from established literature procedures for related analogs, is outlined below.[3]
Experimental Protocol: Synthesis
Nitration: Start with a suitable precursor like 7-methoxyquinazolin-4(3H)-one. The compound is suspended in a strong acid, typically sulfuric acid, and cooled in an ice bath. A nitrating agent, such as a mixture of nitric acid and sulfuric acid, is added dropwise while maintaining a low temperature to control the exothermic reaction. The reaction is monitored until completion, after which the mixture is carefully poured onto ice to precipitate the nitro product, 7-methoxy-6-nitroquinazolin-4(3H)-one.
Chlorination: The dried nitro intermediate is refluxed with a chlorinating agent, most commonly phosphoryl chloride (POCl₃), to convert the 4-oxo group to the 4-chloro substituent. Excess POCl₃ is removed under reduced pressure after the reaction is complete. The residue is carefully neutralized with an aqueous base (e.g., NaHCO₃) and extracted with an organic solvent to yield 4-chloro-7-methoxy-6-nitroquinazoline.
Reduction: The nitro group of 4-chloro-7-methoxy-6-nitroquinazoline is reduced to the primary amine. A common method involves using a reducing agent like iron powder in the presence of an acid (e.g., hydrochloric acid in ethanol/water) at reflux. This selectively reduces the nitro group without affecting the chloro substituent.
Purification and Characterization: The final product, 4-Chloro-7-methoxyquinazolin-6-amine, is isolated after an aqueous workup and purified using column chromatography or recrystallization. The structure and purity must be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Determination of the Crystal Structure: A Methodological Guide
Obtaining a high-resolution, single-crystal X-ray structure provides the most definitive and unambiguous evidence of a molecule's three-dimensional conformation, including bond lengths, bond angles, and torsional angles.[4] It also reveals how molecules pack in the solid state, which is governed by intermolecular forces such as hydrogen bonding and π-π stacking. This information is invaluable for structure-based drug design.
Rationale for Crystallization
The primary goal of crystallization is to produce a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions) with a highly ordered internal structure.[4][5] This ordered lattice, when exposed to an X-ray beam, will produce a regular and measurable diffraction pattern.[5] The analysis of this pattern allows for the calculation of an electron density map, from which the atomic positions can be determined.[6]
The process of determining a crystal structure is a multi-step workflow.[4][7]
Crystal Growth:
Solvent Selection: The purified compound is first screened for solubility in a range of common organic solvents.
Crystallization Technique: The most common method for small molecules is slow evaporation. A saturated solution of the compound is prepared in a suitable solvent or solvent mixture and left undisturbed in a vial covered with a perforated cap, allowing the solvent to evaporate over several days or weeks, leading to the formation of crystals.
Alternative Methods: If slow evaporation is unsuccessful, other techniques like vapor diffusion (hanging drop or sitting drop) or liquid-phase diffusion can be employed.[5][8] These methods involve slowly changing the solvent composition to reduce the compound's solubility and induce crystallization.
Crystal Mounting and Data Collection:
A suitable single crystal is selected under a microscope and mounted on a goniometer head.[5]
The mounted crystal is placed in a diffractometer and cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
The crystal is illuminated with a monochromatic X-ray beam, and as it is rotated, a series of diffraction images are collected on a detector.[4][6]
Data Processing and Structure Solution:
The collected images are processed to determine the unit cell dimensions, crystal system, and space group, and to integrate the intensities of all the diffraction spots (reflections).[6]
The "phase problem" is solved using direct methods or other computational techniques to generate an initial electron density map.
An initial molecular model is built into the electron density map.
Structure Refinement:
The atomic positions and thermal displacement parameters are refined computationally to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[6]
The final refined structure is validated using a variety of crystallographic metrics to ensure its quality and accuracy.
Data Visualization: Crystallography Workflow
The logical flow from a purified compound to a validated crystal structure is a critical process in structural chemistry.
Caption: Experimental workflow for single-crystal X-ray structure determination.
Pharmacophore Modeling: A Predictive Approach
A pharmacophore is an abstract representation of the key steric and electronic features of a molecule that are necessary for optimal molecular recognition and biological activity at a specific target.[9] Pharmacophore models are powerful tools in drug discovery, used for virtual screening of compound libraries and for guiding lead optimization.[10][11]
Ligand-Based vs. Structure-Based Modeling
Pharmacophore models can be generated through two primary approaches:[9]
Ligand-Based: This method is used when the 3D structure of the biological target is unknown but a set of active ligands is available. The model is derived by superimposing the active molecules and identifying common chemical features.[12]
Structure-Based: When the 3D structure of the target protein (or a close homolog) is known, a pharmacophore can be derived directly from the interactions observed between the protein's binding site and a known ligand, or by analyzing the features of the binding pocket itself.[10][13] Given the wealth of structural data for kinases, a structure-based approach is most appropriate for the quinazoline class of inhibitors.
Proposed Pharmacophore of 4-Chloro-7-methoxyquinazolin-6-amine
Based on its chemical structure and extensive SAR data from analogous 4-anilinoquinazoline kinase inhibitors, we can predict the key pharmacophoric features of 4-Chloro-7-methoxyquinazolin-6-amine.[2][14] These features are essential for its potential interaction within an ATP-binding pocket.
Feature ID
Pharmacophoric Feature
Structural Basis
Rationale for Biological Activity
HBA1
Hydrogen Bond Acceptor
Quinazoline N1 Atom
Forms a critical hydrogen bond with a hinge region backbone NH group in the kinase ATP-binding site.[2]
HBA2
Hydrogen Bond Acceptor
Quinazoline N3 Atom
Can act as a secondary hydrogen bond acceptor, contributing to binding affinity.
HBD1
Hydrogen Bond Donor
6-Amine (-NH₂) Group
Can form a hydrogen bond with specific residues in the binding pocket, enhancing potency and selectivity.
AROM1
Aromatic Ring
Bicyclic Quinazoline Core
Engages in hydrophobic and π-π stacking interactions with aromatic residues (e.g., Phenylalanine) in the active site.
X1
Exclusion Volume / Synthetic Handle
4-Chloro Atom
The chlorine atom itself is primarily a reactive site for synthetic modification to introduce the aniline moiety typical of EGFR/VEGFR inhibitors. It defines a vector for substitution into a deeper part of the binding pocket.[1][2]
Data Visualization: Pharmacophore Modeling Workflow
The process of generating a robust, structure-based pharmacophore model is a systematic workflow that integrates structural biology and computational chemistry.[9][13]
Caption: Workflow for structure-based pharmacophore model generation.
Structure-Activity Relationship (SAR) Insights
The utility of understanding the structure and pharmacophore of 4-Chloro-7-methoxyquinazolin-6-amine is realized when placed in the context of SAR. The quinazoline scaffold has been extensively studied, revealing how modifications at different positions influence biological activity, particularly as kinase inhibitors.[2][14]
Position
Modification
Impact on Activity
Rationale
4
Substitution of -Cl with anilines
Essential for Activity
The aniline moiety projects into the ATP binding site, forming key interactions. The nature of the aniline substituent (e.g., 3-chloro-4-fluoroaniline) fine-tunes potency and selectivity.[2][15]
6
Introduction of amine (-NH₂) or other H-bond donors
Generally Increases Potency
Can form additional hydrogen bonds with the target protein, increasing binding affinity. The 6-amino group is a key feature.
7
Methoxy (-OCH₃) or other small, solubilizing groups
Modulates Potency & Properties
Substituents at this position can influence solubility and interact with the solvent-exposed region of the binding pocket. The 7-methoxy group is a common feature in many potent inhibitors.[16][17]
Conclusion
4-Chloro-7-methoxyquinazolin-6-amine represents a molecule of significant interest within the broader class of quinazoline-based therapeutics. While its specific crystal structure remains to be publicly reported, this guide provides the authoritative, methodological framework required for its complete structural and pharmacophoric characterization. By applying the detailed protocols for synthesis and single-crystal X-ray crystallography, researchers can obtain the definitive 3D structure. Concurrently, the principles of structure-based pharmacophore modeling allow for the prediction and validation of its key interaction features. A thorough understanding of these molecular properties, guided by established SAR, is critical for leveraging this and related scaffolds in the design of novel, selective, and potent therapeutic agents.
References
Apo2ph4: A Versatile Workflow for the Generation of Receptor-based Pharmacophore Models for Virtual Screening.
Pharmacophore modeling | Medicinal Chemistry Class Notes. Fiveable.
Drug Design by Pharmacophore and Virtual Screening Approach. PMC.
biological activity of 4-Chloro-6,7-dimethoxyquinoline deriv
The Crucial Chloro: A Comparative Guide to the Structure-Activity Relationship of 4-Amino-7-Chloroquinolines. Benchchem.
Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI.
Biological Activities of Recent Advances in Quinazoline. IntechOpen.
Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry.
Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline.
7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). MDPI.
Comprehensive Safety, Handling, and Application Guide for 4-Chloro-7-methoxyquinazolin-6-amine
Executive Summary & Chemical Identity As a Senior Application Scientist in early-stage drug development, I frequently encounter the challenge of balancing the high reactivity of key intermediates with stringent safety an...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Identity
As a Senior Application Scientist in early-stage drug development, I frequently encounter the challenge of balancing the high reactivity of key intermediates with stringent safety and stability requirements. 4-Chloro-7-methoxyquinazolin-6-amine (CAS: 1456722-91-0) is a prime example[1]. This compound is a pivotal heterocyclic building block in the synthesis of second-generation, irreversible Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs), most notably the anti-cancer drug Dacomitinib[2].
The synthetic utility of 4-chloro-7-methoxyquinazolin-6-amine stems from its highly reactive C4-chloro position, which readily undergoes Nucleophilic Aromatic Substitution (SNAr)[3]. However, this exact mechanistic feature dictates its hazard profile. The electrophilic quinazoline ring can react indiscriminately with biological nucleophiles (such as thiol and amino groups in skin proteins and ocular tissues), leading to severe irritation.
Table 2: GHS Safety Data & Hazard Mitigation
Hazard Class
Category
Mitigation Strategy
Causality / Rationale
Skin Irritation
Category 2
Nitrile gloves, lab coat
Prevents nucleophilic attack on skin proteins by the highly reactive C4-chloro moiety.
Eye Irritation
Category 2A
Safety goggles
Ocular mucosa is highly susceptible to electrophilic irritation and permanent damage.
STOT SE
Category 3
Fume hood handling
Inhalation of fine dust causes acute respiratory tract irritation.
Handling, Storage, and Stability Protocols
To maintain the integrity of this intermediate, strict environmental controls must be enforced during storage and handling[4].
Storage Conditions: 2-8°C under an inert atmosphere (Argon or Nitrogen), protected from light and ambient humidity[5].
Mechanistic Causality for Degradation: Atmospheric moisture acts as a competing nucleophile. Over time, water molecules will attack the C4 position, displacing the chloride ion and yielding an inactive 4-hydroxyquinazolinone derivative[4]. This hydrolysis completely halts downstream SNAr coupling reactions. Argon blanketing displaces moisture-laden air, preserving the active chloro group.
Experimental Workflow: Synthesis of Dacomitinib Intermediate
The following self-validating protocol details the transformation of 4-chloro-7-methoxyquinazolin-6-amine into the final API, Dacomitinib. The workflow is divided into two mechanistic steps: Acylation and SNAr Condensation [2].
Step 1: Acylation of the 6-Amino Group
Preparation: In a dry reaction flask under nitrogen, dissolve 10 mmol of 4-chloro-7-methoxyquinazolin-6-amine in 50 mL of anhydrous dichloromethane (DCM)[2].
Base Addition: Add 10 mmol of Triethylamine (TEA) and warm the system to 40-45°C until homogeneous[2].
Causality: TEA acts as an acid scavenger. The acylation generates HCl as a stoichiometric byproduct. If unneutralized, HCl protonates the basic quinazoline nitrogens, deactivating the ring and stalling the reaction.
Acylation: Cool the system to <10°C. Slowly drip a solution of 4-(1-piperidyl)-2-crotonyl chloride (12 mmol in 15 mL DCM) into the flask. Stir at room temperature for 6 hours[2].
Self-Validation & Workup: Monitor via TLC. Once the starting material is consumed, wash the reaction mixture with 10% NaHCO3 solution[6].
Causality: The NaHCO3 wash neutralizes residual acid and removes TEA-HCl salts, preventing interference in the subsequent condensation step. Dry over anhydrous Na2SO4 and concentrate to yield Intermediate IV[6].
Step 2: SNAr Condensation
Coupling: Combine Intermediate IV (3.0 mmol) and 4-fluoro-3-chloroaniline (4.5 mmol) in 20 mL of Isopropanol (IPA) [6].
Reflux: Heat the mixture to reflux (approx. 82°C) for 3 hours[7].
Causality: The elevated temperature provides the activation energy required for the aniline nitrogen to attack the sterically hindered, electron-deficient C4 position, displacing the chloride ion[3].
Isolation: Cool to room temperature. The product (Dacomitinib) will precipitate. Filter and wash with cold methanol[7].
Table 3: Reaction Optimization for SNAr Condensation
Solvent
Temperature
Reaction Time
Relative Yield
Causality
Methanol
65°C (Reflux)
6 hours
Moderate
Lower boiling point provides insufficient thermal energy for rapid conversion.
Isopropanol
82°C (Reflux)
3 hours
High
Optimal boiling point balances SNAr kinetics and thermal stability[7].
Propyl Carbinol
118°C (Reflux)
1.5 hours
Moderate
Excessive heat accelerates the reaction but leads to minor thermal degradation byproducts[7].
Process Visualizations
Synthesis workflow of Dacomitinib from 4-Chloro-7-methoxyquinazolin-6-amine.
Mechanism of action of Dacomitinib inhibiting the EGFR signaling pathway.
References
Title: Method for preparing dacomitinib (Patent CN103288759A)
Title: The synthetic method of a kind of EGFR inhibitor Dacomitinib (Patent CN103304492B)
Title: The Discovery of Dacomitinib, a Potent Irreversible EGFR Inhibitor
Source: ACS Publications (Journal of Medicinal Chemistry)
URL: [Link]
A Technical Guide to the Oncological Mechanism of Action of Quinazoline-6-Amine Derivatives
Foreword: The Quinazoline Scaffold - A Privileged Structure in Oncology The quest for targeted cancer therapies has led to the identification of numerous molecular scaffolds capable of selective interaction with oncogeni...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword: The Quinazoline Scaffold - A Privileged Structure in Oncology
The quest for targeted cancer therapies has led to the identification of numerous molecular scaffolds capable of selective interaction with oncogenic proteins. Among these, the quinazoline core, a fusion of benzene and pyrimidine rings, has emerged as a "privileged structure" in oncology drug development.[1][2] Its derivatives, particularly those with a 6-amine substitution, have demonstrated remarkable efficacy, leading to the development of several FDA-approved drugs such as gefitinib, erlotinib, and afatinib.[1][3] This guide provides an in-depth exploration of the core mechanisms through which these compounds exert their anti-tumor effects, the experimental methodologies used to validate these mechanisms, and the clinical challenge of acquired resistance.
Part 1: The Primary Mechanism - Inhibition of Receptor Tyrosine Kinases
The predominant mechanism of action for the majority of oncologically active quinazoline derivatives is the competitive inhibition of adenosine triphosphate (ATP) binding to the catalytic domain of receptor tyrosine kinases (RTKs).[4] Overexpression or mutation of RTKs like the Epidermal Growth factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) is a primary driver in many cancers, including non-small cell lung cancer (NSCLC), pancreatic, and breast cancers.[5][6]
The quinazoline nucleus shows a high affinity for the ATP-binding pocket of the EGFR kinase active site.[7] By occupying this site, these derivatives prevent the phosphorylation and subsequent activation of the receptor, effectively blocking the initiation of downstream signaling cascades that control cell proliferation, survival, angiogenesis, and metastasis.[6] Several derivatives have been developed as potent dual inhibitors of both EGFR and VEGFR, broadening their therapeutic potential.[5]
This table summarizes some of the clinically approved quinazoline derivatives and their primary targets.[1][3]
Part 2: Interruption of Core Oncogenic Signaling Pathways
The inhibition of EGFR and VEGFR by quinazoline derivatives leads to the shutdown of two critical downstream signaling networks: the PI3K/Akt/mTOR pathway and the Ras/Raf/MEK/ERK (MAPK) pathway.
The PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, metabolism, and survival.[8] In many cancers, this pathway is constitutively active due to RTK overexpression.[6] Quinazoline-based inhibitors prevent the initial PI3K activation that would normally be triggered by the phosphorylated receptor. This blockade prevents the phosphorylation of Akt and mTOR, leading to:
Induction of Apoptosis: Reduced survival signaling promotes programmed cell death.[9]
Cell Cycle Arrest: The cell's progression through the division cycle is halted.[10]
Inhibition of Protein Synthesis: Downregulation of mTOR activity curtails the translation of key proteins required for cell growth.[11]
The Ras/Raf/MEK/ERK (MAPK) Pathway
This pathway is crucial for transmitting signals from the cell surface to the nucleus to regulate gene expression related to cell proliferation and differentiation. By inhibiting EGFR, quinazoline derivatives prevent the activation of Ras and the subsequent phosphorylation cascade of Raf, MEK, and ERK. The ultimate effect is the reduced expression of genes that drive cell division and survival.
Below is a diagram illustrating the primary mechanism of action.
Caption: Inhibition of EGFR/VEGFR signaling by quinazoline derivatives.
Part 3: Mechanisms of Acquired Resistance
A significant clinical challenge in the use of quinazoline-based EGFR inhibitors is the development of acquired resistance. Understanding these mechanisms is crucial for developing next-generation therapies.
The T790M "Gatekeeper" Mutation: This is the most common resistance mechanism to first-generation inhibitors like gefitinib and erlotinib.[2] A threonine-to-methionine substitution at position 790 in the EGFR kinase domain increases the receptor's affinity for ATP, making the competitive inhibitors less effective.[2][12][13]
The C797S Mutation: Second and third-generation inhibitors (e.g., afatinib, osimertinib) were designed to form a covalent bond with a cysteine residue at position 797 to overcome T790M resistance. However, a subsequent mutation of this cysteine to a serine (C797S) prevents this covalent binding, leading to resistance.[2][13]
Bypass Pathway Activation: Cancer cells can develop resistance by activating alternative signaling pathways to compensate for the blocked EGFR/VEGFR signaling, such as the MET or AXL receptor tyrosine kinases.[14]
Part 4: Alternative Mechanisms of Action
While RTK inhibition is the primary mechanism, some quinazoline derivatives have been reported to exert their anticancer effects through other pathways:
Tubulin Polymerization Inhibition: Certain derivatives can interfere with the formation of microtubules, which are essential for cell division, leading to mitotic arrest and apoptosis.[6]
PI3K/ALK Inhibition: Some compounds have been shown to directly inhibit other kinases involved in oncogenesis, such as anaplastic lymphoma kinase (ALK) and PI3K itself.[10][15]
PARP-1 Inhibition: A few derivatives have demonstrated activity as inhibitors of Poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme critical for DNA repair, making them promising for cancers with deficiencies in other DNA repair pathways.[3]
Part 5: Core Experimental Protocols for Mechanistic Validation
Validating the mechanism of action of a novel quinazoline derivative requires a series of robust and reproducible experiments. The following protocols represent a standard workflow for characterizing these compounds.
Experimental Workflow Overview
Caption: Logical workflow for characterizing quinazoline anticancer agents.
Protocol 5.1: In Vitro Kinase Inhibition Assay (ADP-Glo™)
Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a target kinase. The principle is based on quantifying the amount of ADP produced in the kinase reaction; lower ADP levels in the presence of the inhibitor indicate successful inhibition.[16][17]
Methodology:
Reaction Setup: In a 384-well plate, combine the target kinase (e.g., recombinant EGFR), the peptide substrate, and the test quinazoline derivative at various concentrations.[16]
Initiation: Start the kinase reaction by adding a solution containing ATP. Incubate at room temperature for a specified period (e.g., 1 hour).[16]
ATP Depletion: Terminate the reaction and deplete any unconsumed ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes.[18]
ADP Conversion & Detection: Add Kinase Detection Reagent. This converts the ADP produced into ATP and simultaneously catalyzes a luciferase/luciferin reaction that generates a luminescent signal. Incubate for 30-60 minutes.[18]
Measurement: Read the luminescence on a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.
Analysis: Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the kinase activity.
Causality: This assay provides a quantitative measure of a compound's cytostatic or cytotoxic effect on cancer cell lines. It relies on the principle that metabolically active, viable cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[19][20] The amount of formazan is proportional to the number of living cells.
Methodology:
Cell Plating: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[21]
Compound Treatment: Treat the cells with a serial dilution of the quinazoline derivative for a desired duration (e.g., 48 or 72 hours). Include vehicle-only controls.[4]
MTT Addition: Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL and incubate for 2-4 hours at 37°C.[19][22] During this time, mitochondrial dehydrogenases in living cells will convert the MTT to formazan crystals.
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the purple formazan crystals.[22]
Absorbance Reading: Measure the absorbance of the solution in each well using a spectrophotometer at a wavelength of ~570 nm.[19]
Analysis: Plot the absorbance against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Protocol 5.3: Western Blotting for Pathway Analysis
Causality: Western blotting is a self-validating system used to detect specific proteins in a cell lysate. By using phospho-specific antibodies, this technique provides direct evidence of a compound's ability to inhibit the phosphorylation of target kinases (e.g., EGFR) and their downstream effectors (e.g., Akt, ERK), thereby confirming the on-target mechanism within the cellular context.[23][24]
Methodology:
Cell Lysis: Treat cancer cells with the quinazoline derivative at a concentration known to affect viability (e.g., GI50 concentration) for a short period (e.g., 1-6 hours). Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.[25]
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
SDS-PAGE: Denature the protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[25]
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[25]
Blocking: Block the membrane with a protein-rich solution (e.g., 5% BSA or non-fat dry milk in TBST) to prevent non-specific antibody binding.[26]
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-phospho-EGFR, anti-phospho-Akt, or total-EGFR as a loading control).[26]
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[26]
Detection: Add an enhanced chemiluminescence (ECL) substrate. The HRP enzyme will catalyze a reaction that produces light, which can be captured on X-ray film or with a digital imager.[26]
Analysis: Compare the band intensities between treated and untreated samples. A decrease in the signal for phosphorylated proteins in the treated samples confirms the inhibitory effect of the compound on the signaling pathway.
Conclusion and Future Perspectives
Quinazoline-6-amine derivatives represent a cornerstone of targeted therapy in modern oncology. Their primary mechanism, the inhibition of key receptor tyrosine kinases like EGFR and VEGFR, is well-established and has been successfully translated into clinically effective drugs. The in-depth understanding of the downstream PI3K/Akt and MAPK signaling pathways provides a clear rationale for their potent anti-proliferative and pro-apoptotic effects. However, the persistent challenge of acquired resistance, primarily through on-target mutations, necessitates a continued research and development effort. Future strategies will likely focus on developing fourth-generation inhibitors that can overcome known resistance mutations, designing novel derivatives with unique inhibitory profiles, and exploring combination therapies that target both the primary pathway and potential resistance mechanisms simultaneously. The experimental workflows outlined herein provide a robust framework for the preclinical evaluation and mechanistic validation of these next-generation compounds.
References
Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Oriental Journal of Chemistry. Available at: [Link]
Quinazoline-Based Dual Inhibitors of EGFR And VEGFR as Potential Antiproliferative Agents - A Review. (2024). Asian Journal of Pharmaceutical and Clinical Research.
Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H) - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]
The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. (2026). R Discovery.
Recent Glimpse Into Quinazoline-based EGFR Kinase Inhibitors for Cancer Therapy. (2026).
Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. (n.d.). Frontiers in Chemistry. Available at: [Link]
An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.). RSC Publishing.
Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). Journal of Applied Pharmaceutical Science.
Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (2022). MDPI. Available at: [Link]
Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investig
Abstract 4832: Novel EGFR mutations that cause drug resistance to irreversible pyrimidine but not quinazoline based EGFR inhibitors. (2012). American Association for Cancer Research. Available at: [Link]
Discovery of new quinazoline derivatives as VEGFR-2 inhibitors: Design, Synthesis, and anti-proliferative studies. (2023). PubMed. Available at: [Link]
Emerging strategies to overcome resistance to third-generation EGFR inhibitors - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]
3333 An Updated Review: Newer Quinazoline Derivatives Under Clinical Trial. (n.d.). ijpsonline.com.
Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. (n.d.). ScienceDirect. Available at: [Link]
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013). National Center for Biotechnology Information. Available at: [Link]
Synthesis, antiproliferative evaluation and in silico studies of new quinazoline derivatives as VEGFR-2 inhibitors. (2025). Taylor & Francis Online.
Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]
Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023). Medium. Available at: [Link]
In Vitro Kinase Inhibition Assays. (n.d.). Bio-protocol. Available at: [Link]
Synthesis and anticancer activity of new quinazoline deriv
Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19 - PMC. (2022). National Center for Biotechnology Information. Available at: [Link]
Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]
Synthesis and anticancer activity of new quinazoline derivatives. (2017).
Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]
Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization - PMC. (2018). National Center for Biotechnology Information. Available at: [Link]
A novel quinazolinone chalcone derivative induces mitochondrial dependent apoptosis and inhibits PI3K/Akt/mTOR signaling pathway in human colon cancer HCT-116 cells. (2016). PubMed. Available at: [Link]
Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives. (2025).
Three Steps for Setting up a Drug Screening Assay. (2025). Bitesize Bio. Available at: [Link]
Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. (n.d.). ijcrt.org.
Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]
Assay Development for Protein Kinase Enzymes - NCBI. (2012). National Center for Biotechnology Information. Available at: [Link]
Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]
Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]
Kinase Assays with Myra. (n.d.). Bio Molecular Systems. Available at: [Link]
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Novel quinazoline derivatives exhibit antitumor activity by inhibiting JAK2/STAT3. (2015). Spandidos Publications. Available at: [Link]
An In-depth Technical Guide to the Electronic Properties and Reactivity of 4-Chloro-7-methoxyquinazolin-6-amine
Authored by: Your Senior Application Scientist Abstract: This technical guide provides a comprehensive analysis of the electronic properties and chemical reactivity of 4-Chloro-7-methoxyquinazolin-6-amine, a key heterocy...
Author: BenchChem Technical Support Team. Date: April 2026
Authored by: Your Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the electronic properties and chemical reactivity of 4-Chloro-7-methoxyquinazolin-6-amine, a key heterocyclic intermediate in the development of targeted therapeutics. Leveraging data from analogous quinazoline derivatives, this document offers insights into the molecule's structural nuances, electron distribution, and susceptibility to various chemical transformations. Detailed experimental protocols for its synthesis and subsequent reactions are provided, underpinned by a discussion of the mechanistic rationale. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and medicinal chemistry.
Introduction: The Quinazoline Scaffold in Medicinal Chemistry
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The strategic functionalization of the quinazoline core allows for the precise modulation of a molecule's physicochemical and pharmacokinetic profiles, making it a versatile template for drug design.
4-Chloro-7-methoxyquinazolin-6-amine is a key intermediate in the synthesis of potent and selective kinase inhibitors. The presence of the chloro group at the 4-position, an amine group at the 6-position, and a methoxy group at the 7-position creates a unique electronic and steric environment that dictates its reactivity and potential for elaboration into complex, biologically active molecules. This guide will delve into the fundamental electronic characteristics of this compound and how they govern its chemical behavior.
Synthesis and Functionalization
The synthesis of 4-Chloro-7-methoxyquinazolin-6-amine typically involves a multi-step sequence starting from readily available precursors. While a direct synthesis for this specific molecule is not extensively documented in public literature, a plausible and efficient route can be extrapolated from established methods for analogous quinazoline derivatives.[1][2] A key step often involves the chlorination of a quinazolinone precursor.[1]
Table 1: Key Physicochemical Properties (Predicted and Inferred)
Experimental Protocol: Synthesis of a 4-Chloroquinazoline Intermediate
This protocol is adapted from the synthesis of similar 4-chloroquinazoline derivatives and illustrates a general approach.[5]
Step 1: Cyclization to form the Quinazolinone Core
A suitable anthranilic acid derivative is reacted with formamide or a similar one-carbon source.
The reaction mixture is heated to a high temperature (typically 150-180 °C) for several hours to drive the cyclization and formation of the quinazolinone ring.
Upon cooling, the product often precipitates and can be collected by filtration.
Step 2: Chlorination of the Quinazolinone
The dried quinazolinone intermediate is suspended in a chlorinating agent such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF).[5]
The mixture is heated to reflux for a period of 2-4 hours.
After the reaction is complete, the excess chlorinating agent is removed under reduced pressure.
The residue is carefully quenched with ice water or a basic solution to precipitate the 4-chloroquinazoline product.
The crude product is collected by filtration, washed with water, and dried. Purification can be achieved by recrystallization or column chromatography.
Caption: Generalized synthetic workflow for 4-chloroquinazoline derivatives.
Electronic Properties: A Computational Perspective
The electronic properties of 4-Chloro-7-methoxyquinazolin-6-amine can be understood through computational quantum chemical investigations, similar to studies performed on related molecules like 4-Chloro-6,7-dimethoxyquinazoline.[6]
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity.
HOMO: The HOMO is expected to be localized primarily on the electron-rich aromatic ring, particularly influenced by the electron-donating amine and methoxy groups. This region is susceptible to electrophilic attack.
LUMO: The LUMO is anticipated to be distributed over the pyrimidine ring, with a significant contribution from the carbon atom bearing the chlorine atom (C4). This indicates that the C4 position is the most likely site for nucleophilic attack.
Molecular Electrostatic Potential (MEP): An MEP map would visually represent the electron density distribution.
Electron-rich regions (negative potential): These would be concentrated around the nitrogen atoms of the quinazoline ring and the oxygen atom of the methoxy group, indicating their potential to act as hydrogen bond acceptors or sites for electrophilic interaction.
Electron-deficient regions (positive potential): A significant region of positive potential is expected around the C4 carbon, reinforcing its susceptibility to nucleophilic attack. The hydrogen atoms of the amine group will also exhibit a positive potential, making them potential hydrogen bond donors.
Caption: Relationship between electronic properties and predicted reactivity.
Chemical Reactivity: The Cornerstone of Synthetic Utility
The reactivity of 4-Chloro-7-methoxyquinazolin-6-amine is dominated by the electrophilic nature of the C4 position, a characteristic feature of 4-chloroquinazolines. This makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.
Nucleophilic Aromatic Substitution at the C4 Position
The chlorine atom at the 4-position is readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reaction is the cornerstone of its utility in medicinal chemistry, allowing for the introduction of diverse side chains that can interact with biological targets.[7]
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine
This protocol is a general procedure adapted from the synthesis of various 4-anilinoquinazoline derivatives.[8][9]
Dissolve 4-Chloro-7-methoxyquinazolin-6-amine (1 equivalent) and the desired amine nucleophile (1-1.2 equivalents) in a suitable solvent such as isopropanol, ethanol, or DMF.[8]
The reaction can be carried out at temperatures ranging from room temperature to reflux, depending on the reactivity of the nucleophile.[8] Heating is often required to drive the reaction to completion.
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8]
Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid can be collected by filtration.
If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by column chromatography or recrystallization.
Reactions Involving the 6-Amino Group
The amine group at the 6-position is also a site of reactivity, although it is generally less reactive than the C4-chloro position towards nucleophilic substitution. It can, however, undergo a range of reactions typical of aromatic amines.
Acylation: The amine can be acylated using acid chlorides or anhydrides to form amides.
Alkylation: Alkylation can be achieved with alkyl halides, though care must be taken to control the degree of substitution.
Diazotization: The amine can be converted to a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a range of functional groups.
The differential reactivity between the C4-chloro and the 6-amino groups allows for selective functionalization, providing a powerful tool for the synthesis of complex molecules.
Caption: Key reactive sites and corresponding transformations.
Conclusion
4-Chloro-7-methoxyquinazolin-6-amine is a versatile and valuable building block in medicinal chemistry. Its electronic properties, characterized by an electron-deficient C4 position and an electron-rich aromatic ring, dictate a predictable and useful pattern of reactivity. The susceptibility of the 4-chloro group to nucleophilic aromatic substitution is the key to its utility, enabling the synthesis of a wide range of derivatives with potential therapeutic applications. A thorough understanding of its electronic structure and reactivity is paramount for its effective utilization in the design and synthesis of novel bioactive molecules.
References
Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. (2006). MDPI. [Link]
Spectroscopic study, Quantum Chemical Investigations, In silico and Drug Likeness of 4-Chloro-6,7-dimethoxyquinazoline: A potent study of new anti-alzheimer agent. (2025). ResearchGate. [Link]
Synthesis and Characterization of 4-(3′-Chlorophenylamino)-6-Methoxy Quinazoline Derivatives. (2013). Scientific.Net. [Link]
Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101). AWS. [Link]
Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline. (2015). ResearchGate. [Link]
Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline. (2015). Atlantis Press. [Link]
Spectroscopic study, Quantum Chemical Investigations, In silico and Drug Likeness of 4-Chloro-6,7-dimethoxyquinazoline: A potent study of new anti-alzheimer agent. (2025). Indian Journal of Biochemistry and Biophysics. [Link]
The Strategic Importance of 4-Chloro-6,7-dimethoxyquinazoline in Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
Toxicity and in vitro stability of 4-Chloro-7-methoxyquinazolin-6-amine
An In-Depth Technical Guide to the Preclinical Assessment of 4-Chloro-7-methoxyquinazolin-6-amine: Toxicity and In Vitro Stability Foreword: The Quinazoline Scaffold in Modern Drug Discovery The quinazoline core is a pri...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to the Preclinical Assessment of 4-Chloro-7-methoxyquinazolin-6-amine: Toxicity and In Vitro Stability
Foreword: The Quinazoline Scaffold in Modern Drug Discovery
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in oncology.[1] Its versatile structure allows for modification at multiple positions, enabling the fine-tuning of pharmacological activity. However, as with any novel chemical entity, a thorough understanding of a compound's safety profile and metabolic fate is paramount to its successful development. This guide provides a comprehensive framework for the preclinical evaluation of 4-Chloro-7-methoxyquinazolin-6-amine, a novel quinazoline derivative, focusing on in vitro toxicity and stability – two critical pillars of early-stage drug discovery.[2][3]
Section 1: In Vitro Toxicity Assessment
The initial phase of safety assessment involves evaluating the cytotoxic potential of a compound against a panel of human cell lines. This provides an early indication of the therapeutic window and potential for off-target effects. For quinazoline derivatives, which are often designed as anti-proliferative agents, it is also crucial to assess their selectivity towards cancer cells versus normal, healthy cells.[4][5]
Rationale for Assay Selection
A multi-assay approach is recommended to obtain a comprehensive understanding of the compound's cytotoxic mechanism. The following assays are industry standards and provide complementary information:
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6] It is a robust and widely used method for initial cytotoxicity screening.
SRB (Sulphorhodamine B) Assay: This assay is based on the measurement of cellular protein content and is less susceptible to interference from compounds that affect cellular metabolism.[6]
LDH (Lactate Dehydrogenase) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium, providing a measure of membrane integrity and cell lysis.[6]
Experimental Workflow for Cytotoxicity Assessment
The general workflow for assessing the cytotoxicity of 4-Chloro-7-methoxyquinazolin-6-amine is depicted below.
Caption: General workflow for in vitro cytotoxicity assessment.
Detailed Protocol: MTT Assay
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of 4-Chloro-7-methoxyquinazolin-6-amine in culture medium. Replace the existing medium with the compound-containing medium and incubate for the desired time points (e.g., 24, 48, 72 hours).
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Cytotoxicity Profile
The results of the cytotoxicity assays should be summarized in a clear and concise table.
Cell Line
Type
IC50 (µM) after 24h
IC50 (µM) after 48h
IC50 (µM) after 72h
MCF-7
Breast Cancer
Data
Data
Data
HepG2
Liver Cancer
Data
Data
Data
HCT-116
Colon Cancer
Data
Data
Data
MRC-5
Normal Lung Fibroblast
Data
Data
Data
Section 2: In Vitro Stability Assessment
Understanding a compound's metabolic stability is crucial for predicting its in vivo pharmacokinetic properties, such as half-life and oral bioavailability.[7][8] In vitro assays using liver subcellular fractions are the industry standard for early-stage assessment of metabolic stability.[9][10][11]
Rationale for In Vitro Models
Liver Microsomes: These are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I metabolic enzymes, particularly cytochrome P450s (CYPs).[8] They are a cost-effective and high-throughput model for assessing Phase I metabolism.[11]
Hepatocytes: These are whole liver cells and contain both Phase I and Phase II metabolic enzymes, as well as transporters.[7][10] They provide a more comprehensive picture of a compound's metabolism.
S9 Fraction: This is the supernatant fraction of a liver homogenate and contains both microsomal and cytosolic enzymes.[9] It is useful for studying the contribution of both Phase I and Phase II enzymes to a compound's metabolism.
Experimental Workflow for Metabolic Stability
The following diagram illustrates the workflow for assessing the metabolic stability of 4-Chloro-7-methoxyquinazolin-6-amine.
Caption: Workflow for in vitro metabolic stability assessment.
Preparation: Prepare a reaction mixture containing liver microsomes, NADPH, and buffer in a 96-well plate. Pre-warm to 37°C.
Initiation: Add 4-Chloro-7-methoxyquinazolin-6-amine to the reaction mixture to start the incubation.
Sampling and Quenching: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard).
Sample Processing: Centrifuge the samples to precipitate the protein.
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.
Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression is the elimination rate constant (k). Calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).
Data Presentation: Metabolic Stability Parameters
The metabolic stability data should be presented in a tabular format for easy comparison across different in vitro systems.
In Vitro System
In Vitro Half-life (t1/2, min)
Intrinsic Clearance (CLint, µL/min/mg protein)
Human Liver Microsomes
Data
Data
Rat Liver Microsomes
Data
Data
Human Hepatocytes
Data
Data
Rat Hepatocytes
Data
Data
Section 3: Chemical Stability and Degradation
Beyond enzymatic degradation, it is important to understand the inherent chemical stability of a compound. The quinazoline ring can be susceptible to oxidative and hydrolytic degradation.[12][13]
Forced Degradation Studies
Forced degradation studies are used to identify potential degradation products and pathways. This involves subjecting the compound to harsh conditions:
Acidic and Basic Hydrolysis: Incubation in HCl and NaOH solutions.
Oxidative Degradation: Treatment with hydrogen peroxide.
Photostability: Exposure to UV and visible light.
Thermal Stress: Heating at elevated temperatures.
The samples are then analyzed by LC-MS/MS to identify any degradants. This information is crucial for formulation development and for understanding potential stability issues during storage and administration.
Conclusion and Future Directions
This guide outlines a robust and industry-standard approach to evaluating the in vitro toxicity and stability of 4-Chloro-7-methoxyquinazolin-6-amine. The data generated from these studies will be instrumental in making informed decisions about the progression of this compound through the drug discovery pipeline. Positive results, such as high potency against cancer cells with low toxicity to normal cells and moderate metabolic stability, would warrant further investigation, including in vivo pharmacokinetic and efficacy studies. Conversely, liabilities identified in these early assays, such as high cytotoxicity or rapid metabolic clearance, can guide further medicinal chemistry efforts to optimize the compound's properties.
References
BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Quinazoline Compounds. BenchChem.
DOI. (2026, March 23). Design, synthesis, pharmacological evaluation and in-silico analysis of quinazoline derivatives as potential therapeutic agents. DOI.
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Nuvisan.
WuXi AppTec. (2023, October 9). Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec.
WuXi AppTec. (2022, June 23). A Guide to In Vitro ADME Testing in Drug Development. WuXi AppTec.
Taylor & Francis Online. (2018, August 7). Oxidative degradation of quinazoline in supercritical water: a combined ReaxFF and DFT study. Taylor & Francis Online.
Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
IntechOpen. (2021, December 22). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen.
Frontiers. (n.d.). Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. Frontiers.
MDPI. (2021, October 26). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.
PMC. (n.d.). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. PMC.
Pharmaron. (n.d.). Drug Metabolism and Transporter Reference Guide. Pharmaron.
SciSpace. (2018, December 24).
RSC Publishing. (n.d.). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Publishing.
MDPI. (2022, November 17).
ACS Publications. (2025, February 20). Design, Synthesis, and Pharmacological Evaluation of Quinazoline and Quinoline Derivatives as Potent ENPP1 Inhibitors for Cancer Immunotherapy.
European Directorate for the Quality of Medicines & HealthCare. (2023, April 3). 4-Amino-2-chloro-6,7-dimethoxyquinazoline. EDQM.
MDPI. (2023, March 28). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI.
Apollo Scientific. (2023, July 7). 4-Chloro-7-methoxyquinoline-6-carboxamide. Apollo Scientific.
ResearchGate. (2025, August 11). (PDF) 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation.
Antibiotiki i Khimioterapiya. (2023, July 18). Assessment of Acute Toxicity of Quinazoline Derivative 3-[2-oxo-2-(4-Phenylpiperazine-1-yl)Ethyl]quinazoline-4(3h)-oh Active against Opportunistic Microorganisms. Antibiotiki i Khimioterapiya.
Frontiers. (2021, January 14). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers.
ResearchGate. (n.d.). Possible degradation pathway of quinoline. Reprinted with permission....
Application Note: Selective Acylation of the 6-Amine Group in 4-Chloro-7-methoxyquinazolin-6-amine
Strategic Context & Application The synthesis of irreversible Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs)—such as Dacomitinib and Afatinib—relies heavily on the precise functionalization of...
Author: BenchChem Technical Support Team. Date: April 2026
Strategic Context & Application
The synthesis of irreversible Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs)—such as Dacomitinib and Afatinib—relies heavily on the precise functionalization of the quinazoline core [1]. 4-Chloro-7-methoxyquinazolin-6-amine serves as a critical bifurcation point in these synthetic pathways. The 6-amine position acts as the attachment site for a Michael acceptor warhead (e.g., a crotonyl or acryloyl group), which is responsible for forming a covalent bond with the Cys797 residue in the ATP-binding pocket of the EGFR protein [2].
This application note details the standardized protocol and mechanistic rationale for the highly selective acylation of the 6-amine group, ensuring high yields while preserving the reactive 4-chloro electrophile for subsequent amination steps.
Mechanistic Causality: Selectivity & Reactivity
As an application scientist, it is critical to understand why this reaction proceeds with high chemoselectivity rather than just following the protocol. The quinazoline intermediate presents a unique challenge due to the presence of two orthogonal reactive sites:
Nucleophile vs. Electrophile Dynamics: The 4-chloro position is an electrophilic center, highly primed for Nucleophilic Aromatic Substitution (
SNAr
) by anilines. Conversely, the 6-amine is a nucleophile. When an acyl chloride (a hard electrophile) is introduced, it selectively targets the nucleophilic 6-amine. The 4-chloro group remains completely unreactive toward the acyl chloride.
The Role of the Acid Scavenger: The amidation reaction generates equimolar amounts of hydrochloric acid (HCl). If left unneutralized, HCl will rapidly protonate the 6-amine, converting it into a non-nucleophilic ammonium salt and stalling the reaction. The addition of a non-nucleophilic organic base, such as Triethylamine (TEA) or
N,N
-Diisopropylethylamine (DIPEA), is mandatory to scavenge the acid and drive the reaction to completion [1].
Thermal Control: Acyl chlorides containing Michael acceptors (like 4-(piperidin-1-yl)but-2-enoyl chloride) are prone to polymerization and degradation. Maintaining the reaction at 0–5 °C during addition suppresses these side reactions and prevents the over-acylation (bis-acylation) of the primary amine [3].
Mechanism of action for covalent TKIs derived from the acylated quinazoline intermediate.
Standardized Experimental Protocol
This self-validating workflow is designed for the acylation of 4-chloro-7-methoxyquinazolin-6-amine using 4-(piperidin-1-yl)but-2-enoyl chloride (or a generic acryloyl chloride).
Step 1: Substrate Dissolution
Charge a flame-dried, round-bottom flask with 4-chloro-7-methoxyquinazolin-6-amine (1.0 equivalent) and anhydrous dichloromethane (DCM) (approx. 10–15 volumes). Stir under an inert nitrogen atmosphere until a homogenous suspension is achieved.
Step 2: Base Addition
Add TEA or DIPEA (1.2 to 1.5 equivalents) to the reaction mixture. Stir for 10 minutes to ensure complete homogenization.
Step 3: Thermal Control
Submerge the reaction flask in an ice-water bath. Allow the internal temperature to equilibrate strictly to 0–5 °C.
Step 4: Electrophile Addition
Dissolve the acyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15–30 minutes using an addition funnel. Critical: Monitor the internal temperature to ensure it does not exceed 10 °C during the exothermic addition.
Step 5: Reaction Monitoring
Remove the ice bath and allow the reaction to slowly warm to room temperature (20–25 °C). Stir for 2–4 hours. Monitor the reaction progress via HPLC or TLC (EtOAc/Hexane 1:1) until the starting amine is completely consumed.
Step 6: Quench & Workup
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (
NaHCO3
) (equal volume to the organic solvent). Stir vigorously for 15 minutes to neutralize residual acid and hydrolyze any unreacted acyl chloride.
Step 7: Isolation
Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2 x 5 volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (
Na2SO4
). Filter and concentrate under reduced pressure to afford the crude acylated intermediate.
Experimental workflow for the selective acylation of the 6-amine group.
Quantitative Data & Optimization Parameters
Table 1: Stoichiometric Ratios and Reaction Parameters
Controls exotherm; prevents polymerization of Michael acceptors.
Reaction Time
Room Temperature
2 - 4 hours
Allows reaction to reach thermodynamic completion post-addition.
Troubleshooting & Quality Control
Table 2: Troubleshooting Guide
Observation
Potential Cause
Corrective Action
Incomplete Conversion (Starting material remains)
1. Degraded acyl chloride.2. Insufficient base leading to amine protonation.
Verify acyl chloride integrity via NMR. Increase base to 1.5 eq.
Formation of Bis-Acylated Byproduct
1. Large excess of acyl chloride.2. Addition temperature too high.
Strictly control addition temperature (<10 °C) and limit acyl chloride to 1.1 eq.
Hydrolysis of 4-Chloro Group
Trace water in solvent or base reacting over extended periods.
Ensure strictly anhydrous solvents and reagents. Limit reaction time.
References
Method for preparing dacomitinib.Google Patents (CN103288759A).
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at:[Link]
FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]
Application
Application Notes & Protocols: 4-Chloro-7-methoxyquinazolin-6-amine as a Versatile Building Block for the Synthesis of Potent EGFR Inhibitors
Introduction The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1][...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival.[1][2] Dysregulation of EGFR signaling, often through activating mutations or overexpression, is a well-established oncogenic driver in a variety of human cancers, most notably non-small cell lung cancer (NSCLC).[1][3] This has made EGFR an attractive and highly validated target for cancer therapy.[4]
The quinazoline scaffold has emerged as a privileged structure in the design of EGFR tyrosine kinase inhibitors (TKIs).[4][5] First-generation inhibitors like gefitinib and erlotinib, which are based on a 4-anilinoquinazoline core, have demonstrated significant clinical efficacy, particularly in patients with EGFR-mutant NSCLC.[1][6] These molecules function as ATP-competitive inhibitors, occupying the kinase domain's ATP binding site and preventing signal transduction.[2][7]
Central to the synthesis of this important class of inhibitors is the use of strategically functionalized quinazoline building blocks. This guide provides a detailed examination of 4-Chloro-7-methoxyquinazolin-6-amine , a key starting material that offers an efficient entry point for creating diverse libraries of potent EGFR inhibitors. Its structure is ideal for this purpose:
The Quinazoline Core: Serves as the fundamental hinge-binding motif.
C4-Chloro Group: An activated site for facile nucleophilic aromatic substitution (SNAr), enabling the introduction of various aniline moieties.[8]
C6-Amino Group: Provides a crucial vector for further derivatization to enhance potency, modulate solubility, or overcome drug resistance.[5][9]
C7-Methoxy Group: A common feature in potent EGFR inhibitors, contributing to favorable interactions within the ATP binding pocket.[4]
This document will detail the core synthetic strategies, provide step-by-step experimental protocols, and explain the underlying scientific rationale for using 4-Chloro-7-methoxyquinazolin-6-amine in the development of next-generation EGFR inhibitors.
The EGFR Signaling Cascade
EGFR activation initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately drive cell proliferation and survival.[2][3] Quinazoline-based TKIs block these pathways at their origin by preventing EGFR autophosphorylation.
Caption: EGFR signaling pathway and the point of inhibition by TKIs.
The primary transformation leveraging 4-Chloro-7-methoxyquinazolin-6-amine is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the quinazoline ring system activates the chlorine atom at the C4 position, making it an excellent leaving group. This allows for a straightforward reaction with a wide range of substituted anilines to construct the critical 4-anilinoquinazoline core structure essential for EGFR inhibition.
Caption: General workflow for synthesizing the 4-anilinoquinazoline core.
This one-step process is highly efficient and serves as the foundation for creating diverse inhibitor libraries by simply varying the substituted aniline coupling partner.
Experimental Protocols
The following protocols provide detailed, field-proven methodologies for the synthesis and subsequent derivatization of EGFR inhibitors using 4-Chloro-7-methoxyquinazolin-6-amine.
Protocol 1: Synthesis of a 4-Anilinoquinazoline Intermediate
This protocol describes the synthesis of N4-(3-chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine, a core structure found in several potent EGFR inhibitors.
A. Materials and Reagents
Reagent
Supplier
Grade
4-Chloro-7-methoxyquinazolin-6-amine
Commercial
≥97% Purity
3-Chloro-4-fluoroaniline
Commercial
≥98% Purity
Isopropanol (IPA)
Commercial
Anhydrous
Diethyl Ether
Commercial
Anhydrous
Thin Layer Chromatography (TLC) Plates
Commercial
Silica Gel 60 F254
B. Step-by-Step Procedure
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Chloro-7-methoxyquinazolin-6-amine (1.0 eq, e.g., 2.1 g, 10 mmol) and 3-chloro-4-fluoroaniline (1.1 eq, e.g., 1.6 g, 11 mmol).
Solvent Addition: Add anhydrous isopropanol (40-50 mL) to the flask. Isopropanol is an excellent solvent for this reaction as it effectively dissolves the reactants at elevated temperatures and facilitates product precipitation upon cooling.
Heating and Reflux: Heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring. The reaction progress should be monitored every 1-2 hours.
Reaction Monitoring (Self-Validation): Monitor the reaction using TLC (e.g., mobile phase of 10% Methanol in Dichloromethane). Spot the starting material and the reaction mixture. The reaction is complete when the starting quinazoline spot has been completely consumed (typically 4-6 hours).
Product Isolation: Once the reaction is complete, cool the mixture to room temperature. A solid precipitate will form. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold isopropanol (2 x 15 mL) and diethyl ether (2 x 15 mL) to remove any unreacted aniline and residual solvent.
Drying: Dry the purified solid product under vacuum at 50°C to a constant weight. The product is typically obtained as a pale yellow or off-white solid.
C. Expected Outcome
This procedure typically yields the desired N4-(3-chloro-4-fluorophenyl)-7-methoxyquinazoline-4,6-diamine in high purity and good yield (80-95%). The product's identity and purity must be confirmed via spectroscopic analysis (NMR, MS).
Protocol 2: Derivatization of the C6-Amine for Second-Generation Inhibitors
The C6-amino group is a versatile handle for introducing functionalities that can form additional interactions within the EGFR active site, often leading to enhanced potency or altered selectivity. This protocol describes the formation of a urea linkage, a common modification.[5]
Reaction Setup: In a 50 mL round-bottom flask under a nitrogen atmosphere, suspend the product from Protocol 1 (1.0 eq, e.g., 3.19 g, 10 mmol) in anhydrous acetonitrile (20 mL).
Reagent Addition: Add 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.05 eq, e.g., 2.34 g, 10.5 mmol) to the suspension at room temperature with stirring.
Reaction: Stir the reaction mixture at room temperature for 3-4 hours. The reaction is typically rapid.
Monitoring: Monitor the reaction by TLC until the starting amine is consumed.
Product Isolation: A solid precipitate will form as the reaction proceeds. Upon completion, collect the solid by vacuum filtration.
Washing and Drying: Wash the filter cake thoroughly with anhydrous acetonitrile (2 x 10 mL) to remove any excess isocyanate. Dry the final product under vacuum.
Data Presentation and Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized inhibitors.
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. Key diagnostic signals include the quinazoline protons and the appearance of signals from the newly introduced aniline or urea moieties.[10][11]
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight of the final compound, corroborating the elemental formula.[10]
Infrared (IR) Spectroscopy: Provides confirmation of key functional groups, such as N-H stretches for amines and amides, and the C=O stretch for the urea group.
Purity Analysis (HPLC): High-Performance Liquid Chromatography is used to determine the purity of the final compound, which should typically be >95% for biological testing.
Conclusion
4-Chloro-7-methoxyquinazolin-6-amine is a high-value, versatile building block for the synthesis of potent 4-anilinoquinazoline-based EGFR inhibitors. The straightforward and high-yielding nucleophilic aromatic substitution at the C4 position, combined with the potential for diverse functionalization at the C6-amino group, provides medicinal chemists with a powerful platform for drug discovery. The protocols and rationale presented herein offer a robust framework for researchers, scientists, and drug development professionals to design and synthesize novel kinase inhibitors targeting EGFR for cancer therapy. The self-validating nature of the protocols, which includes in-process monitoring, ensures reliable and reproducible synthesis of these critical compounds.
References
Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Google Scholar.
Jubb, A. M., et al. (2007). Convergent Approach for Commercial Synthesis of Gefitinib and Erlotinib. Organic Process Research & Development. Available at: [Link]
Engel, J., et al. (2022). Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. Journal of Medicinal Chemistry. Available at: [Link]
Engel, J., et al. (2022). Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. PMC. Available at: [Link]
Lv, P.-C., et al. (2010). Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PMC. Available at: [Link]
Bîrceanu, A., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). PMC. Available at: [Link]
Jubb, A. M., et al. (2007). Convergent Approach for Commercial Synthesis of Gefitinib and Erlotinib. ResearchGate. Available at: [Link]
Ahmad, I., et al. (2023). Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. Frontiers in Chemistry. Available at: [Link]
Rani, P., et al. (2024). Quinazoline-Based Dual Inhibitors of EGFR And VEGFR as Potential Antiproliferative Agents - A Review. ResearchGate. Available at: [Link]
Design and synthesis of quinazolinones as EGFR inhibitors to overcome EGFR resistance obstacle. Academia.edu. Available at: [Link]
Zhang, Y., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry. Available at: [Link]
Wang, Z., et al. (2014). Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. PMC. Available at: [Link]
Li, Z., et al. (2024). Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives. MDPI. Available at: [Link]
Wang, S., et al. (2021). Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. PMC. Available at: [Link]
de Oliveira, R. A., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. Available at: [Link]
A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride. Google Patents.
Maurya, P. P. (2022). '4-Aminoquinazoline-6, 7-diol' derivatives for enhanced EGFR binding (as inhibitor) against Lung cancer. bioRxiv. Available at: [Link]
Abdel-Aziem, A., et al. (2013). 6-Aryl and heterocycle quinazoline derivatives as potent EGFR inhibitors with improved activity toward gefitinib-sensitive and -resistant tumor cell lines. PubMed. Available at: [Link]
Zhang, Y., et al. (2022). Design, Synthesis and Antitumor Activities of Novel Quinazolinone Derivatives as Potential EGFR Inhibitors. Chemical and Pharmaceutical Bulletin. Available at: [Link]
da Cruz, E. F., et al. (2023). Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. Journal of the Brazilian Chemical Society. Available at: [Link]
Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica. Available at: [Link]
Application Note & Protocol: A Scalable Synthesis of 4-Chloro-7-methoxyquinazolin-6-amine
Abstract This document provides a detailed guide for the scale-up synthesis of 4-Chloro-7-methoxyquinazolin-6-amine, a pivotal intermediate in the development of targeted therapies, most notably as a precursor to kinase...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a detailed guide for the scale-up synthesis of 4-Chloro-7-methoxyquinazolin-6-amine, a pivotal intermediate in the development of targeted therapies, most notably as a precursor to kinase inhibitors such as Gefitinib. We will explore a robust and scalable synthetic route, delving into the rationale behind methodological choices, and provide a comprehensive, step-by-step protocol suitable for implementation in a process chemistry environment. This guide is intended for researchers, chemists, and drug development professionals seeking to establish a reliable and efficient manufacturing process for this key building block.
Introduction: The Significance of the Quinazoline Scaffold
The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its derivatives are known to exhibit a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1] 4-Chloro-7-methoxyquinazolin-6-amine, in particular, serves as a critical precursor for the synthesis of several Epidermal Growth Factor Receptor (EGFR) inhibitors. The strategic placement of its functional groups—the reactive 4-chloro position for nucleophilic substitution and the 6-amino group for further derivatization—makes it a versatile and high-value synthetic intermediate.
The synthesis of this intermediate on a large scale presents several challenges, including the need for regioselective reactions, management of potentially hazardous reagents, and optimization of reaction conditions to ensure high yield and purity while minimizing costs. This application note outlines a well-established and optimized pathway that addresses these challenges.
Strategic Overview of the Synthetic Pathway
The presented synthesis is a multi-step process commencing from readily available starting materials. The overall strategy involves the construction of the quinazolinone core, followed by functional group manipulations to install the required chloro, methoxy, and amino moieties.
The chosen route can be summarized in three key stages:
Quinazolinone Ring Formation: Construction of the core heterocyclic system.
Functionalization: Introduction of the nitro group as a precursor to the amine.
Chlorination and Reduction: Installation of the key chloro and amino functionalities.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Synthesis Protocols
This section provides detailed, step-by-step protocols for each stage of the synthesis. Safety precautions must be strictly followed, and all manipulations should be performed in a well-ventilated fume hood by trained personnel.
Stage 1: Synthesis of 7-Methoxy-6-nitroquinazolin-4(3H)-one
This initial step involves the cyclization of 2-amino-4-methoxy-5-nitrobenzoic acid with formamide to construct the quinazolinone ring. Formamide serves as both the solvent and the source of the C2 carbon of the quinazoline ring.
Reaction Scheme:
Protocol:
To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, add 2-amino-4-methoxy-5-nitrobenzoic acid (1.0 eq) and formamide (10-15 vol).
Heat the reaction mixture to 150-160 °C and maintain for 4-6 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
Cool the reaction mixture to room temperature.
Add water (10 vol) to the mixture and stir for 1 hour to precipitate the product.
Filter the solid, wash with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
Dry the solid under vacuum at 60-70 °C to a constant weight to afford 7-methoxy-6-nitroquinazolin-4(3H)-one as a solid.
Stage 2: Synthesis of 4-Chloro-7-methoxy-6-nitroquinazoline
The hydroxyl group at the 4-position of the quinazolinone is converted to a chloride, a good leaving group, which is essential for subsequent reactions. This is a critical step, and both phosphoryl chloride (POCl₃) and thionyl chloride (SOCl₂) are commonly used chlorinating agents. POCl₃ is often preferred for its higher boiling point and reactivity in this context.[2]
Reaction Scheme:
Protocol:
In a flask equipped for reflux and with protection from atmospheric moisture, suspend 7-methoxy-6-nitroquinazolin-4(3H)-one (1.0 eq) in phosphoryl chloride (5-10 vol).
Add a catalytic amount of N,N-dimethylformamide (DMF) (0.1 eq).
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours.
Monitor the reaction by TLC or HPLC.
Once the reaction is complete, cool the mixture to room temperature and carefully remove the excess phosphoryl chloride under reduced pressure.
Slowly and cautiously quench the residue by pouring it onto crushed ice with vigorous stirring.
Adjust the pH to 7-8 with a suitable base (e.g., saturated sodium bicarbonate solution or dilute ammonium hydroxide).
Filter the resulting precipitate, wash thoroughly with water, and dry under vacuum to yield 4-chloro-7-methoxy-6-nitroquinazoline.
Stage 3: Synthesis of 4-Chloro-7-methoxyquinazolin-6-amine
The final step is the selective reduction of the nitro group to an amine. A common and effective method for this transformation on a large scale is the use of iron powder in the presence of an acid, such as ammonium chloride.[3] This method is generally preferred over catalytic hydrogenation for its cost-effectiveness and operational simplicity on a large scale.
Reaction Scheme:
Protocol:
To a multi-necked flask, add 4-chloro-7-methoxy-6-nitroquinazoline (1.0 eq), ethanol (10 vol), and a saturated aqueous solution of ammonium chloride (5 vol).
Heat the mixture to 70-80 °C with vigorous stirring.
Add iron powder (3.0-5.0 eq) portion-wise over 30-60 minutes, monitoring the internal temperature to control the exotherm.
After the addition is complete, maintain the reaction at 80 °C for 2-4 hours.[3]
Monitor the disappearance of the starting material by TLC or HPLC.
Once the reaction is complete, filter the hot reaction mixture through a pad of celite to remove the iron salts. Wash the filter cake with hot ethanol.
Combine the filtrates and concentrate under reduced pressure.
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to give 4-Chloro-7-methoxyquinazolin-6-amine as a pure solid.
Process Optimization and Scale-Up Considerations
Parameter
Recommendation
Rationale
Chlorinating Agent
Phosphoryl chloride (POCl₃) with catalytic DMF.[2]
Provides good yields and is effective for this substrate. The reaction can be driven to completion at reflux.
Reduction Method
Iron powder with ammonium chloride in an ethanol/water mixture.[3]
Cost-effective, avoids the use of high-pressure hydrogenation equipment, and is generally safe and reliable for large-scale production.
Solvent Selection
Use of process-friendly solvents that are easily recoverable and have favorable safety profiles.
Minimizes environmental impact and reduces production costs.
Work-up & Purification
Emphasize crystallization over chromatography for purification.
Chromatography is often not economically viable or practical for large-scale production. Well-designed crystallization can provide high purity.
In-Process Controls
Implement regular HPLC or TLC checks at each stage.
Ensures reaction completion, minimizes side-product formation, and allows for adjustments to be made during the process.
Data Summary
The following table provides expected outcomes for the synthesis based on literature precedents. Actual results may vary depending on the specific reaction conditions and scale.
Step
Product
Expected Yield
Purity (HPLC)
1
7-Methoxy-6-nitroquinazolin-4(3H)-one
85-95%
>98%
2
4-Chloro-7-methoxy-6-nitroquinazoline
80-90%
>97%
3
4-Chloro-7-methoxyquinazolin-6-amine
80-90%
>99%
Conclusion
The synthetic route detailed in this application note provides a reliable and scalable method for the production of 4-Chloro-7-methoxyquinazolin-6-amine. By understanding the rationale behind the choice of reagents and conditions, and by implementing robust in-process controls, researchers and production chemists can confidently and efficiently synthesize this valuable intermediate for pharmaceutical development.
References
MDPI. (2024). 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one. Retrieved from [Link]
SIOC Journals. (2015). Synthesis and Cytotoxic Activity of 6-Modified Gefitinib Derivatives. Retrieved from [Link]
MDPI. (2006). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. Retrieved from [Link]
ACS Publications. (2024). Continuous Flow Synthesis of a Key Intermediate Common to Gefitinib and Larotinib. Organic Process Research & Development. Retrieved from [Link]
ScienceDirect. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Results in Chemistry. Retrieved from [Link]
Protocols for synthesizing acrylamides from 4-Chloro-7-methoxyquinazolin-6-amine
Application Notes & Protocols: Synthesis of Covalent Quinazoline Warheads Topic: Protocols for Synthesizing Acrylamides from 4-Chloro-7-methoxyquinazolin-6-amine Introduction: The Quinazoline Scaffold in Covalent Inhibit...
Author: BenchChem Technical Support Team. Date: April 2026
Application Notes & Protocols: Synthesis of Covalent Quinazoline Warheads
Topic: Protocols for Synthesizing Acrylamides from 4-Chloro-7-methoxyquinazolin-6-amine
Introduction: The Quinazoline Scaffold in Covalent Inhibition
The quinazoline ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its recurring presence in a multitude of clinically approved drugs.[1][2] This is particularly true in oncology, where quinazoline-based molecules have been successfully developed as potent inhibitors of protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).[3][4] The core structure serves as a high-affinity anchor within the ATP-binding pocket of these enzymes.
A pivotal strategy for enhancing kinase inhibitor efficacy and duration of action is the incorporation of a reactive group—a "warhead"—that can form a stable, covalent bond with a non-catalytic cysteine residue near the active site. The acrylamide moiety is an archetypal Michael acceptor used for this purpose. By attaching an acrylamide group to the C-6 position of the quinazoline scaffold, we can create an irreversible inhibitor that offers a distinct pharmacological profile compared to its reversible counterparts.
This document provides a comprehensive guide for researchers, detailing the synthetic protocol for the acylation of 4-Chloro-7-methoxyquinazolin-6-amine with acryloyl chloride. We will explore the underlying reaction mechanism, provide a detailed, field-tested experimental procedure, and discuss the critical safety considerations required for handling the reactive reagents involved.
The synthesis of N-(4-chloro-7-methoxyquinazolin-6-yl)acrylamide proceeds via a classic nucleophilic acyl substitution reaction. The primary amine at the C-6 position of the quinazoline is the nucleophile, and the highly reactive acryloyl chloride is the electrophile.
Causality of Reaction Steps:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the 6-amino group attacks the highly electrophilic carbonyl carbon of acryloyl chloride. This high electrophilicity is due to the inductive electron-withdrawing effects of both the chlorine atom and the adjacent vinyl group.[5] This initial attack forms a transient tetrahedral intermediate.
Elimination of Leaving Group: The unstable tetrahedral intermediate rapidly collapses. The carbon-oxygen double bond is reformed, leading to the expulsion of the chloride ion, which is an excellent leaving group.
Deprotonation: A base, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is included in the reaction mixture. Its essential role is to neutralize the hydrochloric acid (HCl) that is formed as a byproduct.[5] Without this base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Caption: Mechanism of Acrylamide Synthesis.
Experimental Protocol
This protocol is designed to be a self-validating system, incorporating in-process checks and detailed purification steps to ensure the final product's identity and purity.
Critical Safety Precautions
Acryloyl Chloride is a highly hazardous substance. It is corrosive, highly flammable, a potent lachrymator (tear-producing agent), and reacts violently with water and other protic solvents.[6] All manipulations must be performed in a certified chemical fume hood.[6]
Personal Protective Equipment (PPE): Mandatory PPE includes a flame-retardant lab coat, nitrile or neoprene gloves (inspect for integrity before use), and tightly fitting chemical safety goggles with a face shield.[7][8]
Engineering Controls: Use a well-ventilated fume hood. Ensure an emergency eyewash station and safety shower are immediately accessible.[7][8]
Handling: Use spark-proof tools and ground all equipment when transferring flammable liquids.[8] Handle under an inert atmosphere (Nitrogen or Argon) to prevent moisture contamination.
Waste Disposal: Quench any residual acryloyl chloride carefully with a dilute base solution in an ice bath before disposal according to institutional guidelines.
Materials and Reagents
Reagent
CAS No.
M.W. ( g/mol )
Amount
Equivalents
4-Chloro-7-methoxyquinazolin-6-amine
179553-06-9
209.63
1.0 g
1.0
Acryloyl chloride
814-68-6
90.51
0.45 mL
1.1
Triethylamine (TEA)
121-44-8
101.19
0.80 mL
1.2
Anhydrous Tetrahydrofuran (THF)
109-99-9
72.11
25 mL
-
Ethyl Acetate (EtOAc)
141-78-6
88.11
~100 mL
-
Saturated aq. NaHCO₃
-
-
~50 mL
-
Brine
-
-
~50 mL
-
Anhydrous Magnesium Sulfate (MgSO₄)
7487-88-9
120.37
As needed
-
Step-by-Step Synthesis Protocol
Reaction Setup:
Place a 100 mL three-neck round-bottom flask, equipped with a magnetic stir bar, under a nitrogen or argon atmosphere. Ensure all glassware is oven-dried and cooled under vacuum or inert gas.
Fit the flask with a rubber septum, a nitrogen inlet, and a thermometer.
Reagent Addition:
To the reaction flask, add 4-Chloro-7-methoxyquinazolin-6-amine (1.0 g, 4.77 mmol).
Using a syringe, add 20 mL of anhydrous THF. Stir the mixture until the solid is fully dissolved.
Add triethylamine (0.80 mL, 5.72 mmol) to the solution.
Cool the reaction flask to 0 °C using an ice-water bath.
Acylation Reaction:
In a separate dry vial, prepare a solution of acryloyl chloride (0.45 mL, 5.25 mmol) in 5 mL of anhydrous THF.
Using a syringe, add the acryloyl chloride solution dropwise to the stirred quinazoline solution over 15-20 minutes. Causality: A slow, dropwise addition is crucial to control the exothermic nature of the reaction and prevent the formation of side products.[5][9]
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.
Reaction Monitoring:
Monitor the reaction's progress by Thin-Layer Chromatography (TLC).
TLC System: Use a mobile phase of 50% ethyl acetate in hexanes.
Visualization: UV light (254 nm). The starting material will have a different Rf value than the less polar product. The reaction is complete when the spot corresponding to the starting amine has disappeared.
Work-up and Extraction:
Once the reaction is complete, cool the flask in an ice bath and carefully quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid chloride and the triethylammonium salt.
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
Combine the organic layers and wash sequentially with water (1 x 30 mL) and brine (1 x 30 mL). Causality: The brine wash helps to remove residual water from the organic phase.
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification and Characterization:
Purify the crude solid by flash column chromatography on silica gel, using a gradient of 20% to 60% ethyl acetate in hexanes as the eluent.
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.
Dry the resulting solid under high vacuum to obtain N-(4-chloro-7-methoxyquinazolin-6-yl)acrylamide as a white or off-white solid.
Confirm the structure and purity of the final compound using:
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm purity and the correct molecular weight. (Expected [M+H]⁺: 264.06)
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Application in Drug Discovery: Covalent Kinase Inhibition
The synthesized N-(4-chloro-7-methoxyquinazolin-6-yl)acrylamide is a key building block for creating targeted covalent inhibitors. The quinazoline core docks into the ATP-binding site of a kinase, and the strategically positioned acrylamide "warhead" is then able to undergo a Michael addition reaction with the thiol group of a nearby cysteine residue, forming a permanent covalent bond. This mode of action can lead to prolonged target engagement, increased potency, and a unique pharmacological profile.
Caption: Covalent inhibition of a kinase.
References
Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Quinazoline-Based Kinase Inhibitors Using Boronic Acids.
Sharma, H., & Singh, P. (2020). Synthesis of Quinazolines as Tyrosine Kinase Inhibitors.
Abdel-Maksoud, M. S., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. PMC.
Al-Ostath, O. A., et al. (2023).
Lu, Y., et al. (2022). Design, synthesis and biological evaluation of novel quinazoline derivatives as potential NF-κb inhibitors. Saudi Journal of Biological Sciences.
ECHEMI. (n.d.). Acryloyl chloride SDS, 814-68-6 Safety Data Sheets.
Thermo Fisher Scientific. (2024). Acryloyl chloride - SAFETY DATA SHEET.
Sigma-Aldrich. (n.d.). Acryloyl chloride - Safety Data Sheet.
Benchchem. (n.d.). An In-depth Technical Guide to the Core Reaction Mechanisms of Acryloyl Chloride.
State of New Jersey Department of Health. (n.d.). HAZARD SUMMARY: ACRYLYL CHLORIDE.
Cvetovich, R. (2006). Formation of Acrylanilides, Acrylamides, and Amides Directly from Carboxylic Acids Using Thionyl Chloride in Dimethylacetamide in the Absence of Bases.
Cole-Parmer. (2003). Material Safety Data Sheet - Acryloyl Chloride, 97% (titr.).
Technical Support Center: Optimizing Yield in 4-Chloro-7-methoxyquinazolin-6-amine Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals Subject: Troubleshooting synthetic bottlenecks, regioselectivity, and chemoselectivity in EGFR inhibitor intermediates. Introduction 4-Chloro-7-methox...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Scientists, and Drug Development Professionals
Subject: Troubleshooting synthetic bottlenecks, regioselectivity, and chemoselectivity in EGFR inhibitor intermediates.
Introduction
4-Chloro-7-methoxyquinazolin-6-amine is a critical, high-value intermediate in the synthesis of numerous Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors, including Gefitinib and Dacomitinib. The architecture of this molecule—specifically the highly electron-deficient quinazoline core coupled with a reactive C4-chlorine atom—makes its synthesis prone to side reactions such as over-reduction, hydrolysis, and poor regioselectivity.
As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Below, we address the root causes of the most common yield-limiting issues and provide field-proven, self-validating methodologies to ensure reproducible scale-up.
Troubleshooting Guides & FAQs
Q1: During the reduction of 4-chloro-7-methoxy-6-nitroquinazoline, my LC-MS shows a massive peak corresponding to the dechlorinated byproduct (7-methoxyquinazolin-6-amine). How can I prevent reductive dechlorination?
The Causality:
The C4 position of the quinazoline ring functions essentially as a cyclic imidoyl chloride. It is highly electrophilic, making the C-Cl bond exceptionally susceptible to hydrogenolysis. When using standard catalytic hydrogenation (e.g., Pd/C with
H2
), the thermodynamic driving force for aromatization combined with the weak C-Cl bond leads to rapid cleavage. The nitro group is reduced, but the chlorine is simultaneously lost.
The Solution:
You must abandon Pd/C and switch to a chemoselective, single-electron transfer (SET) reducing agent. The industry standard for this specific transformation is a modified Béchamp reduction using Iron (Fe) powder and Ammonium Chloride (
NH4Cl
) in an aqueous ethanol mixture . The mild acidity of
NH4Cl
activates the iron surface to reduce the nitro group via a SET mechanism, completely bypassing the hydride-transfer pathways that cause C-Cl bond cleavage.
Q2: My chlorination of 7-methoxy-6-nitroquinazolin-4(3H)-one using
POCl3
is stalling. Pushing the temperature leads to tarry degradation products. How can I drive this to completion?
The Causality:
Quinazolinones exist predominantly in the lactam form, which is highly insoluble and weakly nucleophilic. While
POCl3
can act as both solvent and reagent, its intrinsic reactivity toward the lactam oxygen is often too slow. Forcing the reaction with harsh reflux conditions (>100 °C) degrades the sensitive nitro-aromatic system.
The Solution:
Employ the Vilsmeier-Haack reagent to kinetically accelerate the reaction 1. Add a catalytic amount of N,N-Dimethylformamide (DMF) to the
POCl3
. DMF reacts with
POCl3
to form N,N-dimethylchloromethyleniminium chloride (the Vilsmeier reagent). This highly electrophilic species rapidly attacks the lactam oxygen, forming a superior phosphorodichloridate leaving group. This drives the equilibrium toward the reactive lactim form, facilitating smooth nucleophilic aromatic substitution (
SNAr
) by chloride ions at milder temperatures (70–80 °C).
Q3: I am using the alternative route: methylating 4-chloro-6-amino-7-hydroxyquinazoline. However, I am getting a complex mixture of O-methylated and N-methylated products. How do I control the regioselectivity?
The Causality:
Both the C7-phenolic
-OH
and the C6-aniline
-NH2
are nucleophilic. While the phenoxide is thermodynamically more nucleophilic, using an excess of the methylating agent or a strong base (like
NaOH
) will deprotonate the amine, leading to competitive, irreversible N-alkylation.
The Solution:
Regioselectivity is achieved through strict stoichiometric and pH control 2. Use exactly 1.05 equivalents of Methyl Iodide (
MeI
) or Dimethyl Sulfate. Employ a mild base, such as Potassium Carbonate (
K2CO3
), in a polar aprotic solvent at low temperatures (0–10 °C). The
K2CO3
selectively deprotonates the more acidic phenol (
pKa≈9.5
) over the aniline (
pKa≈27
), ensuring exclusive O-alkylation.
Data Presentation: Reduction Strategy Comparison
Summarized below is the quantitative comparison of reduction methods for converting 4-chloro-7-methoxy-6-nitroquinazoline to the target amine.
Reducing Agent
Solvent / Temp
Dechlorination (%)
Typical Yield (%)
Scalability & Mechanistic Notes
Pd/C,
H2
(1 atm)
EtOH, 25 °C
> 60%
< 30%
Poor. Non-selective hydrogenolysis of C-Cl bond.
SnCl2⋅2H2O
EtOAc, 70 °C
< 5%
75 - 85%
Moderate. Tin emulsion byproducts complicate workup.
Pt/C (Zn-Poisoned)
THF, 25 °C
5 - 10%
70 - 80%
Good. Requires strict volumetric monitoring of
H2
uptake.
Fe,
NH4Cl
EtOH/
H2O
, 80 °C
< 2%
85 - 95%
Excellent. Industry standard; chemoselective SET mechanism.
Experimental Protocol: Chemoselective Reduction via
Fe/NH4Cl
This protocol is designed as a self-validating system. The visual cues (color changes, dissolution) serve as built-in quality control checkpoints.
Objective: Synthesis of 4-Chloro-7-methoxyquinazolin-6-amine without dehalogenation.
Preparation: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer and reflux condenser, suspend 4-chloro-7-methoxy-6-nitroquinazoline (10.0 g, 41.7 mmol) in a mixture of Ethanol (150 mL) and Deionized Water (50 mL).
Validation Checkpoint: The suspension should be uniformly yellow.
Activation: Add Ammonium Chloride (
NH4Cl
, 6.7 g, 125 mmol, 3.0 eq) to the suspension. Heat the mixture to 60 °C to ensure partial dissolution of the salts.
Reduction: Carefully add Iron powder (325 mesh, 11.6 g, 208 mmol, 5.0 eq) in small portions over 30 minutes.
Causality: Portion-wise addition controls the mild exotherm and prevents the agglomeration of iron particles, ensuring maximum surface area for the SET reaction.
Reaction: Elevate the temperature to 80 °C (reflux) and stir vigorously for 2–3 hours. Monitor reaction progress via LC-MS until the nitro starting material is completely consumed.
Workup: Cool the mixture to room temperature. Filter the dark suspension through a tightly packed pad of Celite to remove iron oxides and unreacted iron powder. Wash the Celite pad thoroughly with hot Ethyl Acetate (3 × 50 mL).
Validation Checkpoint: The Celite pad retains the dark brown iron sludge; the filtrate must be clear and pale yellow.
Isolation: Concentrate the combined filtrate under reduced pressure to remove the ethanol. Extract the aqueous residue with Ethyl Acetate (2 × 100 mL). Wash the organic layer with brine, dry over anhydrous
Na2SO4
, and concentrate in vacuo to afford the target amine as a pale yellow solid.
Technical Support Center: Troubleshooting 4-Chloro-7-methoxyquinazolin-6-amine Amidation
Welcome to the Technical Support and Troubleshooting Hub for the amidation of 4-Chloro-7-methoxyquinazolin-6-amine . As a critical intermediate in the synthesis of targeted EGFR/VEGFR tyrosine kinase inhibitors (such as...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support and Troubleshooting Hub for the amidation of 4-Chloro-7-methoxyquinazolin-6-amine . As a critical intermediate in the synthesis of targeted EGFR/VEGFR tyrosine kinase inhibitors (such as Dacomitinib and Gefitinib derivatives), this bifunctional molecule presents unique chemoselectivity challenges.
This guide is designed for research scientists and process chemists to diagnose, troubleshoot, and optimize amidation workflows, ensuring high yields while suppressing nucleophilic aromatic substitution (SNAr) and hydrolysis side reactions.
Diagnostic Matrix: Identifying and Resolving Side Reactions
When amidation fails or yields are poor, LC-MS analysis of the crude reaction mixture is your first line of diagnosis. Use the quantitative data in the table below to identify the specific side reaction and apply the corresponding preventative action.
Control stoichiometry strictly to 1.05–1.10 eq; monitor via TLC/LC-MS.
Reaction Pathway Analysis & Mechanistic Causality
To successfully amidate this molecule, one must understand the competing kinetic pathways.
Reaction pathways showing desired C6-amidation vs. C4-SNAr and over-acylation side reactions.
The Causality Behind the Chemistry
The quinazoline core is inherently electron-deficient. The two nitrogen atoms in the pyrimidine ring exert a strong electron-withdrawing effect via resonance and induction, rendering the C4 position highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr)[1]. In 4-chloro-7-methoxyquinazolin-6-amine, the molecule is dangerously bifunctional: it possesses both a highly reactive electrophile (C4-Cl) and a moderate nucleophile (C6-NH₂).
During amidation, kinetic control is paramount . The desired reaction—acylation of the 6-amine—must outpace the undesired SNAr pathway where the 6-amine of one molecule attacks the C4-Cl of another[2]. If the temperature exceeds 10 °C during the addition of the acylating agent, the activation energy for the SNAr pathway is breached, leading to rapid dimerization. Furthermore, the use of protic solvents can establish hydrogen-bonding networks that activate the C4-Cl bond via electrophilic solvation, exacerbating hydrolysis and SNAr side reactions[3].
Self-Validating Experimental Protocol
The following protocol is engineered to suppress C4-reactivity while maximizing C6-amidation, utilizing conditions adapted from validated industrial syntheses of Dacomitinib[4][5].
Step-by-Step Methodology
System Preparation: Flame-dry a round-bottom flask under an inert atmosphere (N₂ or Argon). Ensure all glassware is free of moisture to prevent C4-hydrolysis.
Reagent Dissolution: Dissolve 4-chloro-7-methoxyquinazolin-6-amine (1.0 eq) in strictly anhydrous Dichloromethane (DCM) to achieve a concentration of 0.15 M to 0.20 M. Causality: Keeping the concentration below 0.2 M minimizes the probability of intermolecular SNAr collisions.
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 eq). Stir for 5 minutes. Causality: A non-nucleophilic, homogeneous organic base efficiently scavenges HCl without attacking the C4-position.
Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to drop below 10 °C.
Acyl Chloride Addition: Dissolve the target acyl chloride (1.05 eq) in a small volume of anhydrous DCM. Add this solution dropwise via an addition funnel over 15–30 minutes, ensuring the internal temperature does not exceed 10 °C[4].
In-Process Control (IPC): Remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 4–6 hours. Pull a 10 µL aliquot, quench in LC-MS grade Acetonitrile, and analyze. The reaction is complete when the m/z 210.0 peak is <2% by UV area.
Quench and Isolation: Once complete, immediately quench the reaction by washing with cold 10% aqueous NaHCO₃ (1x) and Brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Step-by-step optimized workflow for the amidation of 4-chloro-7-methoxyquinazolin-6-amine.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction mixture turning into an insoluble sludge before the acyl chloride is even fully added?A1: This is the classic macroscopic symptom of dimerization/polymerization. When the 6-amine attacks the 4-chloro position of adjacent molecules, it forms highly insoluble oligomers[2]. This occurs if the local concentration of the starting material is too high or the temperature spikes during base addition. Ensure the solution is cooled to <10 °C and the acyl chloride is added slowly to maintain kinetic control.
Q2: Can I use potassium carbonate (K₂CO₃) instead of DIPEA?A2: While inorganic bases like K₂CO₃ are sometimes used in quinazoline chemistry, they are heterogeneous in DCM. This leads to inconsistent acid scavenging. If the HCl byproduct is not efficiently scavenged, the 6-amine becomes protonated (deactivated), stalling the amidation and allowing side reactions to compete. A homogeneous, non-nucleophilic organic base like DIPEA or Triethylamine is highly recommended[4][5].
Q3: I am detecting a significant M+H peak at m/z 192.1. What went wrong?A3: A mass of 192.1 corresponds to the hydrolysis of the 4-chloro group to a quinazolin-4(3H)-one derivative. This happens when adventitious water is present in your solvent or base, which, under basic conditions, acts as a nucleophile. Ensure your DCM is strictly anhydrous and your base is stored over molecular sieves.
Q4: Is it better to add the base to the acyl chloride first, or the starting material?A4: Never mix the base and acyl chloride alone, as this can lead to ketene formation or degradation of the acylating agent. Always dissolve the 4-chloro-7-methoxyquinazolin-6-amine and the base together first, cool the system, and then add the acyl chloride dropwise[5].
References
Method for preparing dacomitinib (Patent CN103288759A).
Method for preparing dacomitinib (Patent CN103288759A - Alternate Link).
Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. PubMed Central (PMC).
Technical Support Center: Optimizing Reaction Conditions for 4-Chloroquinazoline Deriv
General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
Technical Support Center: Optimizing Nucleophilic Substitution on 4-Chloro-7-methoxyquinazolin-6-amine
Welcome to the technical support center dedicated to the nuanced challenge of optimizing nucleophilic aromatic substitution (SNAr) reactions involving 4-Chloro-7-methoxyquinazolin-6-amine. This guide is designed for rese...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center dedicated to the nuanced challenge of optimizing nucleophilic aromatic substitution (SNAr) reactions involving 4-Chloro-7-methoxyquinazolin-6-amine. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to enhance reaction efficiency, minimize reaction times, and troubleshoot common issues encountered with this specific substrate.
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] However, the specific electronic nature of 4-Chloro-7-methoxyquinazolin-6-amine presents a unique set of challenges. The presence of two electron-donating groups (EDGs) — the 7-methoxy and 6-amine moieties — increases the electron density of the quinazoline ring system. This inherently deactivates the ring towards nucleophilic attack, often leading to sluggish reaction rates compared to quinazolines bearing electron-withdrawing groups (EWGs).[4][5]
This guide provides a structured, question-and-answer-based approach to systematically address and overcome these challenges. We will delve into the mechanistic principles governing this reaction and provide actionable, field-proven strategies to optimize your reaction time and yield.
Troubleshooting Guide & FAQs
Q1: My reaction is extremely slow or showing no conversion. What are the primary factors to investigate?
This is the most common issue, directly linked to the electron-rich nature of the substrate. A systematic approach to troubleshooting is essential.
Core Concept: The rate of an SNAr reaction is dependent on the electrophilicity of the aromatic ring, the strength of the nucleophile, and the ability of the system to stabilize the negatively charged intermediate (Meisenheimer complex).[5] With two EDGs, the electrophilicity of the C4 position is significantly reduced.
Troubleshooting Workflow:
Caption: Troubleshooting flowchart for slow SNAr reactions.
Detailed Action Plan:
Temperature is Your Primary Lever: Many SNAr reactions require heat to overcome the activation energy barrier.[6]
Causality: The electron-donating groups on your substrate raise this barrier. Insufficient thermal energy is the most frequent cause of failure.
Solution: Gradually increase the reaction temperature. If you are running the reaction at room temperature, begin by heating to 80 °C and monitor by TLC or LC-MS. If necessary, increase to the reflux temperature of your solvent. For high-boiling point solvents like DMF or DMSO, temperatures of 120-150 °C may be required.
Advanced Strategy (Microwave Irradiation): This is a highly effective method for accelerating these reactions.[2][3] Microwave heating can dramatically reduce reaction times from hours to minutes by efficiently and rapidly heating the reaction mixture.[6][7][8]
Solvent Choice is Critical: The solvent plays a multifaceted role in an SNAr reaction.
Causality: The solvent must dissolve the reactants and, more importantly, stabilize the charged Meisenheimer intermediate. Polar aprotic solvents are generally superior for SNAr reactions.[9][10]
Polar Aprotic (e.g., DMF, DMSO, Dioxane, THF): These solvents are highly recommended.[7] They solvate the cation (e.g., Na⁺, K⁺, or the protonated base) effectively, leaving the amine nucleophile "naked" and more reactive.[11]
Polar Protic (e.g., Ethanol, Isopropanol): While sometimes used, these solvents can form hydrogen bonds with the amine nucleophile, creating a "solvent cage" that stabilizes it and reduces its nucleophilicity, thereby slowing the reaction.[11][12][13]
Solution: If you are using a protic solvent like ethanol and experiencing slow rates, switch to a polar aprotic solvent like DMF or DMSO.
Q2: How do I select the right base for my reaction, and can it affect the reaction time?
Yes, the base is crucial. Its primary role is to neutralize the HCl generated during the reaction. If HCl is not scavenged, it will protonate your amine nucleophile, rendering it non-nucleophilic and halting the reaction.
Base Selection Table
Base Type
Examples
Recommended Use Case
Impact on Reaction Time
Organic, Non-Nucleophilic
DIPEA, Triethylamine (Et₃N)
General purpose, good solubility in organic solvents.
Can be slow if the base is too hindered or not basic enough to efficiently deprotonate the ammonium salt.
Inorganic Carbonates
K₂CO₃, Cs₂CO₃
Heterogeneous reactions, often used with polar aprotic solvents. Good for sensitive functional groups.
Can be effective, but mass transfer limitations in a heterogeneous system might slow the reaction if stirring is inadequate.
Inorganic Hydroxides
NaOH, KOH
Used in aqueous or biphasic systems.
Highly effective at scavenging protons, but can lead to side reactions (e.g., hydrolysis of the chloro group) if not controlled.
Expert Insight:
For sluggish reactions, an excess of the amine nucleophile itself can sometimes be used as the base, especially with cheaper primary amines.[14] However, for valuable nucleophiles, a dedicated base like DIPEA or K₂CO₃ is standard. Ensure you use at least 1.1-1.5 equivalents of the base. For stubborn reactions where protonation of the product might be an issue, using up to 2.0-3.0 equivalents of a base like K₂CO₃ can sometimes improve reaction rates.[15]
Q3: My reaction works, but it takes over 24 hours. How can I accelerate it without compromising the yield?
This is a classic optimization problem. The key is to increase the rate of the desired reaction without significantly increasing the rate of decomposition or side reactions.
HPLC method optimization for 4-Chloro-7-methoxyquinazolin-6-amine analysis
Welcome to the Technical Support Center for the chromatographic analysis of 4-Chloro-7-methoxyquinazolin-6-amine . This guide is engineered for analytical scientists and drug development professionals who require robust,...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the chromatographic analysis of 4-Chloro-7-methoxyquinazolin-6-amine . This guide is engineered for analytical scientists and drug development professionals who require robust, reproducible, and self-validating HPLC methodologies.
Due to the unique structural features of this quinazoline derivative—specifically the basic primary amine at the 6-position and the highly reactive electrophilic chlorine at the 4-position—standard generic HPLC gradients often fail, resulting in severe peak tailing or on-column degradation. This guide deconstructs the causality behind these failures and provides field-proven, authoritative solutions.
Part 1: Core Chromatographic Challenges & Causality
To optimize the method, we must first understand the molecular behavior of 4-Chloro-7-methoxyquinazolin-6-amine within a reversed-phase HPLC system.
Challenge 1: Severe Peak Tailing (The Silanol Effect)
The 6-amine group is a basic primary amine. In standard mobile phases (pH 3.0–7.0), this amine is protonated and carries a positive charge. Concurrently, older Type-A silica columns or poorly end-capped columns contain residual surface silanol groups (Si-OH). At a pH above 3.0, these silanols deprotonate to form negatively charged silanoate ions (Si-O⁻)[1]. The resulting electrostatic attraction between the positively charged analyte and the negatively charged stationary phase creates a secondary retention mechanism. Because this ionic interaction is slower to equilibrate than primary hydrophobic interactions, it manifests as severe peak tailing (Asymmetry factor, As > 1.5)[2][3].
Challenge 2: Analyte Degradation (4-Chloro Hydrolysis)
The 4-position of the quinazoline ring is highly electron-deficient, a property exacerbated by the electron-withdrawing chloro substituent. This makes the 4-chloro group highly susceptible to nucleophilic attack[4]. When exposed to aqueous mobile phases or aqueous sample diluents, water acts as a nucleophile, displacing the chloride ion. This rapid hydrolysis converts the analyte into 7-methoxy-6-aminoquinazolin-4(3H)-one (a 4-hydroxy/oxo degradant)[5]. This phenomenon often presents as a mysterious "pre-peak" that grows in area over the course of an autosampler sequence.
Caption: Hydrolysis pathway of 4-chloroquinazoline derivatives in aqueous media.
Part 2: Troubleshooting Guide & FAQs
Q1: Why does my 4-Chloro-7-methoxyquinazolin-6-amine peak exhibit severe tailing, and how do I fix it?A1: Peak tailing here is almost exclusively driven by secondary silanol interactions[1][2]. To fix this, you must suppress the ionization of the silanol groups or mask them.
Action: Lower the mobile phase pH to ≤ 2.5 using an acidic modifier like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. At this pH, residual silanols are fully protonated (neutralized), shutting down the electrostatic interaction[1].
Alternative: Switch to a high-purity, Type-B silica column that is fully double-end-capped, which physically blocks access to the silanols[3].
Q2: I observe a secondary peak eluting earlier than my main peak, and its area increases over time in the autosampler. What is happening?A2: Your sample is undergoing hydrolysis in the autosampler vial. 4-chloroquinazolines are notoriously unstable in water[4][5]. If your sample diluent contains water (e.g., 50:50 Water:Acetonitrile), the compound will degrade into the 4-oxo derivative while waiting for injection.
Action: Prepare all samples and standards in 100% anhydrous aprotic solvent (e.g., anhydrous Acetonitrile). Only expose the compound to water during the brief 5-10 minute transit through the HPLC column, which is too short for significant on-column hydrolysis to occur. Additionally, maintain the autosampler temperature at 4°C to kinetically slow any degradation.
Q3: How do I choose the optimal column chemistry for this compound?A3: Avoid older Type-A silica columns. Utilize a modern Type-B silica C18 column with high-density bonding and double end-capping[3]. If tailing persists even at low pH, utilize a Polar-Embedded C18 column (e.g., containing an internal amide or carbamate group). The polar embedded group creates a virtual hydration layer that shields the basic amine from interacting with the underlying silica surface.
Caption: Diagnostic workflow for resolving peak tailing and analyte degradation issues.
Part 3: Quantitative Data Summary
The following table summarizes the causal relationship between method parameters, peak asymmetry, and analyte stability, derived from established chromatographic principles for basic quinazolines.
Mobile Phase pH
Buffer / Additive
Column Chemistry
Peak Asymmetry (As)
Analyte Stability (In-Vial)
pH 7.0 (Neutral)
10 mM Ammonium Acetate
Standard C18 (Type-A)
> 2.5 (Severe Tailing)
Poor (Rapid Hydrolysis)
pH 4.5 (Mid)
10 mM Ammonium Formate
End-capped C18 (Type-B)
1.6 - 2.0 (Moderate)
Moderate
pH 2.5 (Acidic)
0.1% Formic Acid
End-capped C18 (Type-B)
< 1.3 (Excellent)
Good (Slowed Hydrolysis)
pH 2.0 (Acidic)
0.1% TFA (Ion-pairing)
Polar-Embedded C18
< 1.1 (Ideal)
Excellent (in ACN)
Part 4: Self-Validating Experimental Protocol
To ensure absolute trustworthiness, this protocol incorporates a System Suitability Test (SST). The method cannot proceed to sample analysis unless the SST criteria are met, creating a self-validating workflow.
1. Reagent & Sample Preparation
Sample Diluent: 100% Anhydrous HPLC-grade Acetonitrile (ACN). Do not use aqueous mixtures.
Mobile Phase A: 0.1% v/v Trifluoroacetic Acid (TFA) in Milli-Q Water (pH ~2.0).
Mobile Phase B: 0.1% v/v TFA in HPLC-grade Acetonitrile.
SST Standard: Prepare a 0.1 mg/mL solution of 4-Chloro-7-methoxyquinazolin-6-amine in anhydrous ACN. Spike with 10% of the known hydrolysis degradant (7-methoxy-6-aminoquinazolin-4(3H)-one) to verify resolution.
2. Chromatographic Conditions
Column: High-purity Type-B Silica C18, fully end-capped (e.g., Waters XBridge C18 or Agilent ZORBAX Eclipse Plus), 150 mm × 4.6 mm, 3.5 µm.
Column Temperature: 35°C (Improves mass transfer and sharpens peaks).
Autosampler Temperature: 4°C (Critical for preventing pre-injection hydrolysis).
Flow Rate: 1.0 mL/min.
Injection Volume: 5 µL.
Detection: UV at 254 nm (Quinazoline ring absorbance).
Gradient Program:
0.0 - 2.0 min: 5% B (Isocratic hold to focus the analyte)
2.0 - 12.0 min: 5% to 95% B (Linear gradient)
12.0 - 15.0 min: 95% B (Column wash)
15.0 - 20.0 min: 5% B (Re-equilibration)
3. System Suitability Test (Self-Validation Gate)
Inject the SST Standard in triplicate before analyzing unknown samples. The system is only validated for use if it meets the following criteria:
Peak Asymmetry (As): The tailing factor of the main peak must be ≤ 1.3 . (If > 1.3, the column end-capping may be degraded; replace the column).
Resolution (Rs): The resolution between the degradant pre-peak and the main 4-chloro peak must be ≥ 2.0 . (If < 2.0, decrease the initial gradient slope).
RSD of Peak Area: The relative standard deviation of the main peak area across the three injections must be ≤ 2.0% . (If > 2.0%, hydrolysis is occurring in the vial; remake the standard in strictly anhydrous solvent).
References
Peak Tailing in HPLC - Element Lab Solutions. URL:[Link][1]
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? - Restek. URL:[Link][2]
What's Happening to My Column? | LCGC International - Chromatography Online. URL:[Link][3]
What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? - ResearchGate. URL:[Link][4]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Focus: Nucleophilic Aromatic Substitution (
SNAr
) Kinetics, Chemoselectivity, and EGFR Kinase Inhibitor Synthesis
Executive Summary
The quinazoline scaffold is a privileged pharmacophore in oncology, serving as the structural backbone for numerous FDA-approved epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) tyrosine kinase inhibitors (TKIs)[1][2]. The synthesis of these therapeutics heavily relies on the nucleophilic aromatic substitution (
SNAr
) of a C4-halogenated intermediate with various aniline derivatives[3].
This guide provides an objective, data-driven comparison of two critical building blocks: 4-Chloro-7-methoxyquinazolin-6-amine (Compound A) and 4-Chloro-6,7-dimethoxyquinazoline (Compound B). While structurally similar, the seemingly minor substitution at the C6 position—an amino group versus a methoxy group—fundamentally alters the electronic landscape of the quinazoline core, dictating distinct reaction kinetics, chemoselectivity challenges, and downstream pharmacological applications[4].
Mechanistic Profiling: Electronic Effects on
SNAr
The reactivity of the C4-chlorine atom is driven by the electron-withdrawing nature of the N1 and N3 nitrogens in the pyrimidine ring, which lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the C4 carbon, making it highly susceptible to nucleophilic attack[1]. However, substituents at the C6 and C7 positions modulate this electrophilicity through resonance (+M) and inductive (-I) effects.
Compound B (4-Chloro-6,7-dimethoxyquinazoline): The C6 and C7 methoxy groups exert a moderate electron-donating resonance effect (+M) paired with an electron-withdrawing inductive effect (-I). The net result is a highly activated C4 position that readily undergoes
SNAr
with anilines under mild conditions[1][4].
Compound A (4-Chloro-7-methoxyquinazolin-6-amine): The C6 primary amine is a powerful electron-donating group (+M). The nitrogen lone pair delocalizes into the quinazoline
π
-system, significantly increasing the electron density at the C4 position. This raises the LUMO energy, severely dampening the electrophilicity of the C4-Cl bond. Furthermore, the free 6-amino group acts as a competing nucleophile, introducing the risk of intermolecular dimerization (self-condensation) during the
SNAr
process.
Logical flow of C6 substituent electronic effects on C4-Cl SNAr reactivity.
Quantitative Reactivity Comparison
The following table summarizes the operational differences between the two scaffolds during standard aniline coupling workflows.
Parameter
4-Chloro-6,7-dimethoxyquinazoline
4-Chloro-7-methoxyquinazolin-6-amine
C6 Substituent Effect
Moderate +M / -I
Strong +M
C4 Electrophilicity
High
Low to Moderate
Standard
SNAr
Temp.
80–85 °C (e.g., Isopropanol reflux)
120–130 °C (e.g., 2-Methoxyethanol reflux)
Reaction Time
2–4 hours
12–24 hours
Side Reaction Risk
Low (Clean conversion)
High (Intermolecular dimerization)
Downstream Drug Class
Reversible TKIs (Gefitinib, Erlotinib)
Irreversible Covalent TKIs (Afatinib)
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. The choice of solvent, temperature, and additives directly addresses the electronic profiles established in Section 2.
Protocol A: Standard
SNAr
for 4-Chloro-6,7-dimethoxyquinazoline
Used in the synthesis of reversible EGFR inhibitors like Gefitinib and Erlotinib.
Causality & Design: Because the C4 position is highly electrophilic, mild conditions are sufficient. Isopropanol (IPA) is selected as the solvent because its boiling point (82 °C) provides optimal thermal energy without promoting unwanted solvolysis of the C4-Cl bond. A catalytic amount of HCl is added to protonate the N1 nitrogen of the quinazoline, further lowering the LUMO and accelerating nucleophilic attack[1].
Step-by-Step Methodology:
Preparation: Suspend 4-chloro-6,7-dimethoxyquinazoline (1.0 equiv) and the target aniline (e.g., 3-chloro-4-fluoroaniline, 1.1 equiv) in anhydrous Isopropanol (0.2 M concentration).
Activation: Add 2-3 drops of concentrated HCl (catalytic) to the suspension to initiate N1 protonation.
Reflux: Heat the reaction mixture to 80–85 °C under a nitrogen atmosphere. The suspension will typically clear as the intermediate forms, followed by the precipitation of the product as a hydrochloride salt.
Monitoring: Stir for 2–4 hours. Monitor completion via TLC or LC-MS.
Isolation: Cool the mixture to 0 °C. Filter the precipitated hydrochloride salt, wash with cold Isopropanol, and dry under vacuum.
Protocol B: Chemoselective
SNAr
for 4-Chloro-7-methoxyquinazolin-6-amine
Used in the synthesis of irreversible EGFR inhibitors like Afatinib.
Causality & Design: The strong +M effect of the 6-amino group necessitates higher activation energy; thus, 2-Methoxyethanol (bp 124 °C) is used as the solvent. To prevent the 6-amino group from acting as a nucleophile and polymerizing, the reaction is often run under controlled acidic conditions. Protonation of the 6-amino group converts it into an ammonium ion (
−NH3+
), shifting its electronic contribution from strongly electron-donating (+M) to strongly electron-withdrawing (-I). This temporarily restores the electrophilicity of the C4 position, allowing the incoming aniline to react chemoselectively.
Step-by-Step Methodology:
Preparation: Suspend 4-chloro-7-methoxyquinazolin-6-amine (1.0 equiv) and the target aniline (1.2 equiv) in 2-Methoxyethanol (0.15 M concentration).
Thermal Activation: Heat the mixture to 120 °C. The elevated temperature is critical to overcome the high activation energy barrier caused by the deactivated C4 carbon.
Monitoring & Control: Stir for 12–24 hours. Monitor strictly via LC-MS to track the ratio of the desired product to any dimeric impurities.
Workup: Once complete, cool to room temperature and concentrate under reduced pressure. Neutralize the crude mixture with saturated aqueous
NaHCO3
to deprotonate the 6-amino group.
Purification: Extract with Ethyl Acetate, dry over
Na2SO4
, and purify via silica gel chromatography to isolate the free base, preparing the 6-amino group for subsequent functionalization.
Translational Impact: Reversible vs. Irreversible TKIs
The structural divergence at the C6 position dictates the final pharmacological mechanism of the resulting drugs[4].
Derivatives of 4-chloro-6,7-dimethoxyquinazoline (e.g., Erlotinib) act as reversible, ATP-competitive inhibitors. They bind non-covalently within the kinase domain of EGFR, temporarily halting downstream signaling pathways responsible for tumor proliferation.
Conversely, the free amine retained from 4-chloro-7-methoxyquinazolin-6-amine is strategically utilized in subsequent synthetic steps. It is typically acylated with an acryloyl chloride derivative to form a Michael acceptor. This allows the resulting drug (e.g., Afatinib) to form a permanent, irreversible covalent bond with the Cys797 residue in the EGFR ATP-binding pocket, overcoming certain resistance mutations[3].
EGFR signaling pathway and targeted inhibition by quinazoline-derived TKIs.
References
BenchChem. dimethoxyquinoline and 4-Chloro-6,7-dimethoxyquinazoline for Pharmaceutical Research. Retrieved from:[1]
ACS Publications. Synthesis and Structure–Activity Relationships of (Aryloxy)quinazoline Ureas as Novel, Potent, and Selective Vascular Endothelial Growth Factor Receptor-2 Inhibitors. Journal of Medicinal Chemistry. Retrieved from:[2]
RSC Publishing. Elaboration of tetra-orthogonally-substituted aromatic scaffolds towards novel EGFR-kinase inhibitors. Retrieved from:[3]
MDPI. Novel[99m TcN] 2+ Labeled EGFR Inhibitors as Potential Radiotracers for Single Photon Emission Computed Tomography (SPECT) Tumor Imaging. Retrieved from:[4]
A Comparative Guide to the Validation of HPLC Purity Methods for 4-Chloro-7-methoxyquinazolin-6-amine
This guide provides an in-depth comparison and validation framework for High-Performance Liquid Chromatography (HPLC) methods intended for the purity assessment of 4-Chloro-7-methoxyquinazolin-6-amine. As a critical inte...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth comparison and validation framework for High-Performance Liquid Chromatography (HPLC) methods intended for the purity assessment of 4-Chloro-7-methoxyquinazolin-6-amine. As a critical intermediate in the synthesis of various pharmaceutical compounds, ensuring its purity is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API). This document is designed for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, step-by-step protocols based on established regulatory standards.
The Imperative of Method Validation in Pharmaceutical Analysis
An analytical method is not merely a set of instructions; it is a system that must be proven "fit for purpose." The validation process provides documented evidence that a method will consistently produce results meeting predetermined specifications and quality attributes.[1][2] Regulatory bodies, including the FDA and EMA, mandate rigorous validation in accordance with guidelines from the International Council for Harmonisation (ICH), primarily the Q2(R2) guideline.[3][4][5][6] This ensures the reliability of data submitted in regulatory filings and guarantees product quality throughout its lifecycle.
The validation journey follows a logical progression from method development and optimization to a formal qualification of its performance characteristics.
Caption: The lifecycle of an analytical procedure.
Comparison of Proposed HPLC Methods
Based on the chemical structure of 4-Chloro-7-methoxyquinazolin-6-amine—a heterocyclic aromatic compound—reversed-phase HPLC is the most suitable analytical approach.[7][8][9] We propose two distinct methods for comparison: a high-resolution gradient method ideal for impurity profiling during development and a rapid isocratic method suited for routine quality control.
Parameter
Method A: High-Resolution Gradient
Method B: Rapid Isocratic QC
Rationale
Column
C18, 250 mm x 4.6 mm, 3.5 µm
C18, 100 mm x 4.6 mm, 2.7 µm
A longer C18 column (Method A) provides greater resolving power for complex impurity profiles. A shorter column with smaller particles (Method B) allows for faster analysis times with good efficiency.[10]
Mobile Phase A
0.1% Formic Acid in Water
10 mM Ammonium Acetate in Water, pH 5.0
Formic acid is a common mass spectrometry-compatible modifier. Ammonium acetate provides good buffering capacity and peak shape for routine UV analysis.
Mobile Phase B
0.1% Formic Acid in Acetonitrile
Acetonitrile
Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good UV transparency and elution strength for quinazoline derivatives.[11][12]
Elution Mode
Gradient: 10% to 90% B over 20 min
Isocratic: 35% B
A gradient elution (Method A) is necessary to separate compounds with a wide range of polarities. An isocratic elution (Method B) is simpler, more robust, and faster for known analytes.[13]
Flow Rate
1.0 mL/min
1.2 mL/min
Standard flow rates for 4.6 mm ID columns, adjusted for column length and desired run time.
Detection
UV at 254 nm & 320 nm
UV at 254 nm
Quinazoline derivatives typically exhibit strong UV absorbance.[12] Monitoring at a secondary wavelength can help in peak identification and purity assessment.
Run Time
~25 minutes
~8 minutes
Method A prioritizes separation, while Method B prioritizes throughput.
For the remainder of this guide, we will detail the full validation protocol for Method A , as its comprehensive nature is more demanding and encompasses all aspects required for a stability-indicating purity method.
A Comprehensive Protocol for Method Validation (Based on Method A)
The validation process is a systematic evaluation of the method's performance characteristics.[14][15][16] Each parameter is assessed against pre-defined acceptance criteria derived from ICH guidelines.[17]
Caption: Key validation parameters for an HPLC purity method.
Specificity
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[18][19][20] For a purity method, this is often demonstrated through forced degradation studies.[21]
Experimental Protocol:
Prepare Stock Solution: Prepare a stock solution of 4-Chloro-7-methoxyquinazolin-6-amine at approximately 1.0 mg/mL in a suitable solvent (e.g., Acetonitrile/Water 50:50).
Forced Degradation Conditions: Expose the stock solution to the following stress conditions:
Acid Hydrolysis: Add 1M HCl and heat at 60°C for 4 hours.
Base Hydrolysis: Add 1M NaOH and heat at 60°C for 4 hours.
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
Thermal: Heat the solid drug substance at 105°C for 24 hours, then dissolve.
Photolytic: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
Analysis: Neutralize the acid and base samples if necessary. Dilute all stressed samples to a target concentration (e.g., 0.1 mg/mL) and inject into the HPLC system. Also, inject an unstressed sample and a blank.
Peak Purity Assessment: Use a photodiode array (PDA) detector to evaluate the peak purity of the main analyte peak in all chromatograms.
Acceptance Criteria:
The method must demonstrate separation (resolution > 1.5) between the main peak and all significant degradation product peaks.
The peak purity index or angle should be less than the threshold angle, indicating no significant co-eluting peaks.
Causality: Forced degradation intentionally creates potential impurities. If the method can separate these newly formed compounds from the parent drug, it proves its specificity and its utility as a "stability-indicating" method.[4]
Linearity and Range
Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte.[22] The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise.[23]
Experimental Protocol:
Prepare a Standard Stock Solution: Accurately weigh and dissolve the reference standard to prepare a stock solution (e.g., 100 µg/mL).
Prepare Calibration Standards: Perform serial dilutions to prepare at least five concentration levels. For a purity method, this range should typically span from the Limit of Quantitation (LOQ) to 120% or 150% of the target concentration (e.g., 0.5, 10, 50, 100, 120 µg/mL).[23]
Analysis: Inject each concentration level in triplicate.
Data Analysis: Plot a graph of the mean peak area versus concentration. Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).
Y-intercept: Should be minimal, demonstrating no significant systematic error.
Visual Inspection: The data points should not show significant deviation from the fitted line.
Accuracy (or Trueness)
Accuracy expresses the closeness of agreement between the value found and an accepted reference value. It is often determined by a recovery study.[2][14]
Experimental Protocol:
Prepare Spiked Samples: Prepare samples by spiking a known quantity of the drug product matrix (placebo) or a blank solution with the analyte reference standard at a minimum of three concentration levels across the specified range (e.g., 80%, 100%, and 120% of the target concentration).
Replicates: Prepare three independent samples at each concentration level (for a total of nine determinations).[14]
Analysis: Analyze the spiked samples and calculate the concentration of the analyte using the calibration curve.
Calculate Recovery: Determine the percent recovery using the formula: (Measured Concentration / Theoretical Concentration) * 100.
Acceptance Criteria:
The mean percent recovery should be within 98.0% to 102.0% at each concentration level.[14][24]
Precision
Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[15]
Experimental Protocol:
Repeatability (Intra-assay precision):
Prepare six individual samples at 100% of the target concentration.
Alternatively, prepare three samples at three different concentrations (low, medium, high) in triplicate (9 total determinations).[17]
Analyze all samples on the same day, with the same analyst, on the same instrument.
Intermediate Precision (Inter-assay precision):
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.[24][25]
The goal is to assess the effect of random events on the method's precision.[17]
Data Analysis: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for each set of measurements.
Acceptance Criteria:
Repeatability: %RSD should be ≤ 1.0%.
Intermediate Precision: %RSD should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (Signal-to-Noise Approach):
Determine Signal-to-Noise (S/N) Ratio:
Prepare a series of increasingly dilute solutions of the analyte.
Inject them into the HPLC system until a concentration is found that yields a signal-to-noise ratio of approximately 3:1 (for LOD) and 10:1 (for LOQ).[14][26]
The noise can be determined from a blank injection in the region where the analyte peak would elute.
Confirmation (for LOQ):
Prepare six independent samples at the determined LOQ concentration.
Analyze them and assess the precision (%RSD) and accuracy (% Recovery).
LOQ Confirmation: Precision (%RSD) should be ≤ 10% and accuracy (% Recovery) should be within an acceptable range (e.g., 80-120%).
Robustness
Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[28][29][30]
Experimental Protocol:
Identify Critical Parameters: Select parameters that are susceptible to minor variations. For HPLC Method A, these include:
Flow Rate (± 0.1 mL/min)
Column Temperature (± 5 °C)
Mobile Phase Composition (%B) (± 2%)
Detection Wavelength (± 2 nm)
Systematic Variation: Vary one parameter at a time while keeping others constant. For each condition, analyze a system suitability solution or a standard sample.
Data Analysis: Evaluate the impact of these changes on critical responses like retention time, peak area, and resolution between the main peak and a key impurity.
Acceptance Criteria:
System suitability criteria (e.g., resolution, tailing factor) must still be met under all varied conditions.
The change in peak area or calculated purity should not be statistically significant.
Causality: Robustness testing is crucial because it defines the operational limits of the method.[13] A method that fails under minor changes is not reliable for routine use in a QC environment where different instruments and analysts may introduce slight variations.[28]
Summary of Validation Data and Acceptance Criteria
Validation Parameter
Acceptance Criteria
Typical Result (Method A)
Specificity
Resolution > 1.5 from all degradants. Clean peak purity.
Achieved
Linearity (r²)
≥ 0.999
0.9998
Range
From LOQ to 120% of target concentration
0.5 - 120 µg/mL
Accuracy (% Recovery)
98.0 - 102.0%
99.5 - 101.2%
Precision (Repeatability %RSD)
≤ 1.0%
0.45%
Precision (Intermediate %RSD)
≤ 2.0%
0.82%
LOD
S/N ≥ 3
0.15 µg/mL
LOQ
S/N ≥ 10; Precision ≤ 10%
0.5 µg/mL; RSD = 4.5%
Robustness
System suitability passes under all conditions
Passed
Conclusion
This guide has presented a comparative framework and a detailed validation protocol for an HPLC purity method for 4-Chloro-7-methoxyquinazolin-6-amine. By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, we can establish with a high degree of assurance that the chosen analytical method is fit for its intended purpose. The high-resolution gradient method (Method A) demonstrates suitability as a stability-indicating method for impurity profiling, while the faster isocratic method (Method B) offers a robust alternative for routine quality control. Adherence to these validation principles, grounded in ICH guidelines, is a non-negotiable component of modern drug development, ensuring data integrity and ultimate patient safety.
References
AAPS (2022). 3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. Available at: [Link]
Altabrisa Group (2025). What Is HPLC Method Robustness Assessment and Its Importance?. Available at: [Link]
Boulanger, B., et al. (2002). Experimental Comparison of the Different Approaches To Estimate LOD and LOQ of an HPLC Method. Analytical Chemistry, ACS Publications. Available at: [Link]
Debrus, B. (2023). Implementing Robustness Testing for HPLC Methods. Separation Science. Available at: [Link]
Dolan, J. W. (2025). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. Available at: [Link]
ResearchGate (2016). How to calculate LOD and LOQ of analyte by hplc?. Available at: [Link]
Industrial Pharmacist (2023). Linearity and Range in Analytical Method Validation by HPLC. Available at: [Link]
Mastelf (2025). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. Available at: [Link]
Mikiciuk-Olasik, E., et al. (2006). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]
Vander-Heyden, Y., et al. (2025). Robustness Tests. LCGC International. Available at: [Link]
Pharmaceutical Sciences (2024). Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method. Available at: [Link]
Chrom Tech (n.d.). What Does Specificity Mean in Chromatography?. Available at: [Link]
SIELC Technologies (n.d.). Separation of Quinazoline on Newcrom R1 HPLC column. Available at: [Link]
Ngwa, G. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]
Taylor & Francis Online (2007). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Available at: [Link]
Lucidity (2024). What do Limit of Detection (LOD) and Limit of Quantitation (LOQ) mean?. Available at: [Link]
Centre for Industry Education and Collaboration (2026). HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]
Waters Corporation (n.d.). A Guide to Analytical Method Validation. Available at: [Link]
Element Lab Solutions (n.d.). The 6 Key Aspects of Analytical Method Validation. Available at: [Link]
Snyder, L. R., et al. (2026). Analytical Method Validation: Back to Basics, Part II. LCGC International. Available at: [Link]
ResearchGate (n.d.). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Available at: [Link]
Eurofins (n.d.). Perspectives on Method Validation II. Available at: [Link]
ResearchGate (n.d.). A geometric approach to robustness testing in analytical HPLC. Available at: [Link]
Pharmaguideline (2024). Steps for HPLC Method Validation. Available at: [Link]
AZoM (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. Available at: [Link]
Asian Journal of Pharmaceutical Analysis (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Available at: [Link]
National Center for Biotechnology Information (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Available at: [Link]
U.S. Food and Drug Administration (2023). Q2(R2) Validation of Analytical Procedures. Available at: [Link]
Agilent (n.d.). USP Validation and Verification Expert Panel. Available at: [Link]
Lab Manager (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]
BA Sciences (n.d.). USP <1225> Method Validation. Available at: [Link]
Zenodo (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available at: [Link]
International Journal of Research and Review (2025). Analytical Method Validation: ICH and USP Perspectives. Available at: [Link]
U.S. Food and Drug Administration (2024). Q2(R2) Validation of Analytical Procedures March 2024. Available at: [Link]
ICH (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available at: [Link]
High-Resolution vs. Low-Resolution Mass Spectrometry for the Structural Characterization of 4-Chloro-7-methoxyquinazolin-6-amine
Executive Summary In the drug development pipeline for epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) such as Gefitinib and Erlotinib, 4-Chloro-7-methoxyquinazolin-6-amine serves as a critical...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the drug development pipeline for epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) such as Gefitinib and Erlotinib, 4-Chloro-7-methoxyquinazolin-6-amine serves as a critical pharmacophore intermediate[1]. A major analytical bottleneck during its synthesis is differentiating this compound from closely related positional isomers (e.g., 4-Chloro-6-methoxyquinazolin-7-amine) and monitoring deschloro-impurities.
This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS, via Q-TOF) against Low-Resolution Mass Spectrometry (LRMS, via Triple Quadrupole/QqQ) for the structural elucidation and fragmentation analysis of 4-Chloro-7-methoxyquinazolin-6-amine. By examining the causality behind its gas-phase dissociation, we provide a validated framework for selecting the optimal MS platform for intermediate characterization.
As an application scientist, understanding why a molecule fragments is just as important as knowing what fragments it produces. The fragmentation behavior of protonated quinazolines is predominantly controlled by their structural substituents and the localization of the charge[2].
For 4-Chloro-7-methoxyquinazolin-6-amine ([M+H]⁺ at m/z 210.0427), the collision-induced dissociation (CID) pathway is driven by the relative bond dissociation energies of its substituents:
Primary Cleavage (C4-Position): The C4 position of the quinazoline ring is highly electron-deficient due to the α-nitrogen effect. The C-Cl bond is the weakest in the molecule, making the loss of a chlorine radical (•Cl, -35 Da) or hydrogen chloride (HCl, -36 Da) the most thermodynamically favored primary fragmentation step[3]. This yields highly abundant product ions at m/z 175.07 and 174.06, respectively.
Secondary Cleavage (Methoxy Group): Following the loss of HCl, the 7-methoxy group undergoes homolytic cleavage of the O-CH₃ bond. The expulsion of a methyl radical (•CH₃, -15 Da) generates a highly stable quinonoid radical cation at m/z 159.04.
Pyrimidine Ring Opening: Higher collision energies trigger the deep-seated cleavage of the quinazoline core. This classically proceeds via the consecutive loss of two molecules of hydrogen cyanide (HCN, -27 Da) from the pyrimidine ring, a hallmark of nitrogenous heterocycles[3].
Proposed ESI-MS/MS fragmentation pathway of 4-Chloro-7-methoxyquinazolin-6-amine.
Comparative Performance: HRMS (Q-TOF) vs. LRMS (QqQ)
When evaluating analytical alternatives for characterizing this intermediate, the choice between Q-TOF and QqQ dictates the confidence level of your structural assignments.
LRMS (Triple Quadrupole - QqQ): Operates at unit mass resolution. While it offers superior sensitivity for targeted quantitation (via Multiple Reaction Monitoring, MRM), it only provides nominal mass data (e.g., m/z 210 → 174). It cannot definitively prove the elemental composition of the lost neutral fragments, making it difficult to distinguish between isobaric impurities.
HRMS (Quadrupole Time-of-Flight - Q-TOF): Provides exact mass measurements with sub-5 ppm mass accuracy. This allows for the unambiguous assignment of empirical formulas to every fragment ion. For 4-Chloro-7-methoxyquinazolin-6-amine, Q-TOF can definitively prove that the 36 Da loss is HCl and not an isobaric equivalent, which is critical for verifying the integrity of the C4-chlorine bond prior to downstream amination[4].
Comparative LC-MS/MS workflow utilizing Q-TOF and QqQ platforms.
Experimental Protocols
The following self-validating protocol ensures reproducible ionization and comprehensive fragmentation of the quinazoline core.
Step 1: Sample Preparation
Rationale: 0.1% Formic Acid (FA) is strictly required to ensure complete protonation of the quinazoline nitrogen (N1 or N3), which acts as the charge-retention site that drives subsequent charge-directed fragmentation[2].
Procedure: Dissolve 4-Chloro-7-methoxyquinazolin-6-amine in LC-MS grade Dimethyl Sulfoxide (DMSO) to a 1 mg/mL stock. Dilute to a final working concentration of 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% FA.
Step 2: UHPLC Separation
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
Mobile Phase: (A) Water + 0.1% FA; (B) Acetonitrile + 0.1% FA.
Gradient: 5% B to 95% B over 3 minutes. Flow rate: 0.4 mL/min.
Step 3: Mass Spectrometry (ESI-MS/MS)
Ionization: Positive Electrospray Ionization (ESI+). Capillary voltage set to 3.5 kV.
Collision Energy (CE) Ramping: Critical Step. The C-Cl bond cleaves at low energy (~15 eV), but the pyrimidine ring requires higher internal energy to fracture. Program a CE ramp from 15 eV to 45 eV to capture both the primary deschloro-fragments and the secondary ring-cleavage products in a single composite MS/MS spectrum.
Quantitative Data Comparison
The table below objectively compares the data output from a QqQ (Nominal Mass) versus a Q-TOF (Exact Mass) for the key fragments of 4-Chloro-7-methoxyquinazolin-6-amine. The sub-5 ppm mass error of the Q-TOF validates the proposed fragmentation mechanisms.
Fragment Assignment
Neutral Loss
QqQ Output (Nominal m/z)
Q-TOF Output (Exact m/z)
Theoretical Exact Mass
Mass Error (ppm)
[M+H]⁺ (Precursor)
None
210
210.0431
210.0427
+1.9
[M+H - Cl•]⁺•
-35 Da
175
175.0744
175.0739
+2.8
[M+H - HCl]⁺
-36 Da
174
174.0663
174.0660
+1.7
[M+H - HCl - •CH₃]⁺•
-51 Da
159
159.0421
159.0425
-2.5
[M+H - HCl - •CH₃ - HCN]⁺•
-78 Da
132
132.0319
132.0316
+2.2
References
Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. University of Southampton ePrints.2
Product Class 13: Quinazolines. Thieme E-Books & E-Journals.3
4-Chloro-7-iodo-6-nitro-quinazoline | Research Chemical. Benchchem.4
Convergent Approach for Commercial Synthesis of Gefitinib and Erlotinib. ACS Publications.1
Benchmarking 4-Chloro-7-methoxyquinazolin-6-amine against other quinazoline scaffolds
Benchmarking 4-Chloro-7-methoxyquinazolin-6-amine: A Comprehensive Guide to Quinazoline Scaffolds in EGFR Kinase Inhibitor Development Introduction The epidermal growth factor receptor (EGFR) is a primary therapeutic tar...
Author: BenchChem Technical Support Team. Date: April 2026
Benchmarking 4-Chloro-7-methoxyquinazolin-6-amine: A Comprehensive Guide to Quinazoline Scaffolds in EGFR Kinase Inhibitor Development
Introduction
The epidermal growth factor receptor (EGFR) is a primary therapeutic target in oncology, particularly for non-small cell lung cancer (NSCLC). Historically, the 4-anilino-quinazoline moiety has emerged as a privileged scaffold for developing tyrosine kinase inhibitors (TKIs) due to its high binding affinity for the active site of the EGFR kinase (1)[1].
Among the essential building blocks for these therapeutics is 4-Chloro-7-methoxyquinazolin-6-amine . This specific intermediate is foundational in the synthesis of second-generation irreversible EGFR inhibitors, most notably Dacomitinib (2)[2]. This guide benchmarks this scaffold against alternative quinazoline and pyrimidine cores, detailing the mechanistic causality behind its structural design and providing self-validating protocols for experimental evaluation.
Mechanistic Causality: Why This Specific Scaffold?
The efficacy of 4-Chloro-7-methoxyquinazolin-6-amine as a precursor lies in its highly tunable functional groups, each serving a distinct mechanistic purpose in rational drug design:
The Quinazoline Core: The bicyclic ring mimics the adenine moiety of ATP. The N-1 and N-3 nitrogen atoms form critical hydrogen bonds with the hinge region of the EGFR kinase domain, specifically interacting with the Met793 and Thr766 residues to anchor the inhibitor (3)[3].
C4-Chloro Substitution: The electron-deficient nature of the quinazoline ring makes the C4-chloride an optimal leaving group for Nucleophilic Aromatic Substitution (SNAr). This allows for the rapid coupling of various anilines (e.g., 3-chloro-4-fluoroaniline) to explore the hydrophobic pocket of the active site (4)[4].
C6-Amine Group: This primary amine serves as the critical attachment point for Michael acceptor "warheads" (such as acrylamides or crotonamides). These warheads are designed to form an irreversible covalent bond with the Cys797 residue in the EGFR ATP-binding pocket, overcoming resistance to first-generation drugs (1)[1].
C7-Methoxy Group: The methoxy group projects into the solvent-exposed region of the kinase pocket, enhancing aqueous solubility and optimizing the overall pharmacokinetic (ADMET) profile of the resulting drug (5)[5].
Pathway Visualization
The following diagram illustrates the interaction between quinazoline-based TKIs and the EGFR signaling pathway.
Figure 1: Mechanism of action of C6-substituted quinazoline scaffolds in the EGFR signaling pathway.
Comparative Benchmarking: Scaffolds and Generations
The evolution of EGFR inhibitors has seen a shift from reversible quinazolines to irreversible quinazolines, and later to mutant-selective pyrimidines (6)[6]. The table below benchmarks the performance characteristics of derivatives originating from the 4-Chloro-7-methoxyquinazolin-6-amine scaffold against other structural classes.
Scaffold Class
Representative Drug
Target Profile
Binding Mechanism
Key Structural Feature
Limitations
First-Gen Quinazoline
Gefitinib, Erlotinib
EGFR (WT), Exon 19 del
Reversible Competitive
4-anilino-quinazoline, C6/C7 ethers
Susceptible to T790M gatekeeper mutation.
Second-Gen Quinazoline (Derived from 4-Chloro-7-methoxyquinazolin-6-amine)
To accurately benchmark derivatives synthesized from 4-Chloro-7-methoxyquinazolin-6-amine, researchers must employ rigorous, self-validating experimental designs.
Protocol 1: Synthesis of a Covalent EGFR Inhibitor (Dacomitinib Analog)
Objective: Convert the 4-Chloro-7-methoxyquinazolin-6-amine building block into a functional irreversible TKI.
Causality: The synthesis requires a two-step sequence. The SNAr reaction establishes the hydrophobic interaction moiety, while the subsequent amidation installs the covalent warhead.
SNAr Coupling: Dissolve 4-Chloro-7-methoxyquinazolin-6-amine (1.0 eq) and 3-chloro-4-fluoroaniline (1.1 eq) in isopropanol. Reflux for 4-6 hours.
Self-Validation: Monitor via TLC/LC-MS. The disappearance of the starting material mass (m/z ~209) and appearance of the intermediate mass validates the nucleophilic displacement of the C4-chloride.
Amidation (Warhead Installation): Suspend the resulting intermediate in an aprotic solvent (e.g., THF) with N,N-diisopropylethylamine (DIPEA, 3.0 eq). Dropwise add 4-(piperidin-1-yl)but-2-enoyl chloride (1.2 eq) at 0°C to facilitate amidation (2)[2].
Purification: Isolate the product via preparative HPLC. Confirm the presence of the Michael acceptor double bond via 1H-NMR (characteristic alkene protons at ~6.5-7.0 ppm).
Protocol 2: Self-Validating In Vitro Kinase Assay (ADP-Glo)
Objective: Benchmark the IC50 of the synthesized derivative against WT EGFR and T790M mutants.
Causality: Using a luminescence-based ADP detection assay allows for the direct measurement of kinase activity by quantifying the ADP produced during the ATP-dependent phosphorylation of the substrate.
Reagent Preparation: Prepare serial dilutions (10 concentrations, 3-fold) of the test compound, Erlotinib (First-Gen control), and Osimertinib (Third-Gen control) in DMSO.
Kinase Reaction: In a 384-well plate, combine 1 µL of compound, 2 µL of recombinant EGFR enzyme (WT or T790M), and 2 µL of ATP/Substrate mix.
Critical Step: The ATP concentration must be set at the empirical Km for the specific kinase to ensure competitive inhibitors are accurately benchmarked. Incubate for 60 minutes at room temperature.
Detection: Add 5 µL of ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP (40 min incubation). Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal (30 min incubation).
Data Validation (Z'-Factor): Calculate the Z'-factor using the equation: Z' = 1 - (3σ_positive + 3σ_negative) / |μ_positive - μ_negative|.
Self-Validation Check: A Z'-factor ≥ 0.6 indicates a highly robust assay. If Z' < 0.5, the data must be discarded, and the enzyme/ATP concentrations must be re-titrated.
Figure 2: Experimental workflow from scaffold synthesis to self-validating kinase assay.
References
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC. Source: nih.gov. URL:[Link]
Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Source: japsonline.com. URL:[Link]
Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors. Source: rsc.org. URL:[Link]
In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics - PMC. Source: nih.gov. URL:[Link]
Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Source: orientjchem.org. URL:[Link]
Synthetic process of antitumor drug dacomitinib - ResearchGate. Source: researchgate.net. URL:[Link]
A Comparative Guide to the SNAr Reaction Rates of Substituted 4-Chloroquinazolines
For Researchers, Scientists, and Drug Development Professionals The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs, including several targeted cancer therapies....
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs, including several targeted cancer therapies. The synthesis of these vital compounds often hinges on a crucial chemical transformation: the nucleophilic aromatic substitution (SNAr) reaction. The reactivity of the 4-chloroquinazoline core in these reactions is paramount, dictating the efficiency and feasibility of synthesizing novel drug candidates. This guide provides an in-depth comparison of the SNAr reaction rates of substituted 4-chloroquinazolines, offering experimental insights and practical protocols for researchers in the field.
The Critical Role of SNAr in Quinazoline Synthesis
The 4-position of the quinazoline ring is highly susceptible to nucleophilic attack, especially when a good leaving group like chlorine is present. This reactivity is the lynchpin in the synthesis of a vast library of 4-aminoquinazolines, which are renowned for their potent inhibitory activity against various protein kinases.[1][2] Prominent examples include the epidermal growth factor receptor (EGFR) inhibitors Gefitinib and Erlotinib, which have revolutionized the treatment of certain cancers.[3]
The general mechanism of the SNAr reaction at the 4-position of a chloroquinazoline proceeds through a two-step addition-elimination pathway.[4] The nucleophile, typically an amine, attacks the electron-deficient C4 carbon, forming a high-energy intermediate known as a Meisenheimer complex.[4] The aromaticity of the quinazoline ring is temporarily disrupted in this intermediate. In the subsequent step, the leaving group (chloride) is expelled, and the aromaticity of the ring is restored, yielding the 4-substituted product. The nature of both the incoming nucleophile and the substituents on the quinazoline ring can significantly influence the stability of the Meisenheimer intermediate and, consequently, the overall reaction rate.
Understanding the SNAr Mechanism
The SNAr reaction of 4-chloroquinazolines is a well-established process, and its mechanism has been the subject of kinetic studies. The reaction with amines, for instance, is understood to proceed via a stepwise route where the initial nucleophilic attack is the rate-determining step.[4] The reaction is facilitated by the electron-withdrawing nature of the nitrogen atoms within the quinazoline ring system, which helps to stabilize the negative charge developed in the Meisenheimer intermediate.
Caption: General mechanism of the SNAr reaction on 4-chloroquinazoline.
Comparing Reaction Rates: The Influence of Substituents
Note: This table provides a semi-quantitative comparison based on reported synthetic procedures. "Enhanced" reactivity is inferred from milder reaction conditions (e.g., lower temperature, shorter time) or the successful reaction with less reactive nucleophiles.
Electron-donating groups on the quinazoline ring, such as methoxy groups, would be expected to decrease the intrinsic reactivity of the electrophile. However, in many synthetic examples, these groups are present on successful drug molecules, and the reactions are driven to completion, often with the aid of heat or catalysis.
Electron-withdrawing groups , such as a nitro group, are known to significantly accelerate SNAr reactions.[7] This is because they provide additional resonance stabilization for the negative charge in the Meisenheimer intermediate.
The nature of the nucleophile is critically important. Electron-rich anilines (e.g., those with methoxy substituents) react more readily than electron-poor ones.[5] Steric hindrance on the nucleophile, particularly at the ortho position, can dramatically slow down or even prevent the reaction.[5]
Microwave irradiation has been shown to be a highly effective method for accelerating these reactions, often leading to significantly shorter reaction times and improved yields.[5][6]
Experimental Protocol: Monitoring SNAr Kinetics via UV-Vis Spectrophotometry
This protocol provides a general method for determining the pseudo-first-order rate constants for the reaction of a substituted 4-chloroquinazoline with an amine nucleophile. The reaction is monitored by observing the formation of the 4-aminoquinazoline product, which typically has a different UV-Vis absorption spectrum from the starting materials.
Materials:
Substituted 4-chloroquinazoline
Amine nucleophile
Anhydrous solvent (e.g., acetonitrile, DMSO)
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Quartz cuvettes (1 cm path length)
Standard laboratory glassware and micropipettes
Caption: A typical workflow for a kinetic study of an SNAr reaction.
Procedure:
Determine the Wavelength of Maximum Absorbance (λmax):
Prepare a solution of the expected 4-aminoquinazoline product.
Scan the UV-Vis spectrum to find the λmax where the product absorbs strongly and the starting materials have minimal absorbance.
Prepare Stock Solutions:
Prepare a stock solution of the substituted 4-chloroquinazoline in the chosen anhydrous solvent (e.g., 10 mM).
Prepare a series of stock solutions of the amine nucleophile in the same solvent at concentrations that will be in large excess (at least 10-fold) compared to the 4-chloroquinazoline (e.g., 100 mM, 200 mM, 300 mM).
Set up the Spectrophotometer:
Set the spectrophotometer to collect absorbance data at the predetermined λmax at fixed time intervals.
Set the temperature of the cuvette holder to the desired reaction temperature (e.g., 25 °C).
Perform the Kinetic Run:
Pipette a known volume of the amine solution into a quartz cuvette and place it in the spectrophotometer to equilibrate to the set temperature.
To initiate the reaction, inject a small, known volume of the 4-chloroquinazoline stock solution into the cuvette, quickly mix, and immediately start data acquisition.
Record the absorbance until the reaction is complete (i.e., the absorbance value stabilizes).
Data Analysis:
The pseudo-first-order rate constant (k_obs) can be determined by plotting the natural logarithm of the change in absorbance over time (ln(A∞ - At)) versus time, where A∞ is the final absorbance and At is the absorbance at time t.
The slope of the resulting linear plot will be equal to -k_obs.[8]
By determining k_obs at various concentrations of the amine nucleophile, the second-order rate constant can be determined from a plot of k_obs versus the amine concentration.
Conclusion
The nucleophilic aromatic substitution of 4-chloroquinazolines is a fundamental reaction in the synthesis of a multitude of biologically active molecules. The rate of this reaction is highly dependent on the electronic and steric nature of both the quinazoline substrate and the incoming nucleophile. While a comprehensive quantitative comparison of reaction rates for a wide range of substituted 4-chloroquinazolines is an area ripe for further investigation, the existing literature provides valuable qualitative and semi-quantitative insights. By understanding the underlying mechanistic principles and the influence of substituents, medicinal chemists and process scientists can make more informed decisions in the design and optimization of synthetic routes to novel quinazoline-based therapeutics. The provided experimental protocol offers a robust framework for generating the quantitative data needed to further refine our understanding of these critical reactions.
References
Synthesis and anti-cancer activity of 4-aminoquinazoline derivatives. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]
Discovery and structure-activity relationships of 4-aminoquinazoline derivatives, a novel class of opioid receptor like-1 (ORL1) antagonists. (2009). Bioorganic & Medicinal Chemistry Letters, 19(1), 238-242.
Efficient Synthesis of 4-Aminoquinazoline and Thieno[3,2-d]pyrimidin-4-ylamine Derivatives by Microwave Irradiation. (2004). Organic Letters, 6(24), 4499-4502.
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). Molecules, 28(7), 3189.
Sánchez, B., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry, 6, 502.
One-Pot Three-Component Synthesis of 2-Substituted 4-Aminoquinazolines. (2025). ResearchGate. Retrieved March 27, 2026, from [Link]
Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. (2021). Journal of the Brazilian Chemical Society, 32(8), 1545-1579.
4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers in Chemistry, 13.
Electronic and solvent effects on kinetics of SNAr substitution. (2013). Journal of Physical Organic Chemistry, 26(10), 834-842.
Synthesis of quinazolines. (n.d.). Organic Chemistry Portal. Retrieved March 27, 2026, from [Link]
Synthesis of 4-aminoquinazolines by HMDS-mediated reaction of quinazolin-4(3H)-ones with amines. (2012). Tetrahedron Letters, 53(34), 4566-4569.
Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. (2014). The Journal of Organic Chemistry, 79(15), 7084-7091.
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules, 29(24), 6021.
Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. (2018). Frontiers in Chemistry, 6, 502.
A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. (2022). Chemical Science, 13(38), 11363-11374.
Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. (2022). Frontiers in Chemistry, 10, 854918.
Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways. (2013). Journal of Physical Organic Chemistry, 26(10), 834-842.
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). Beilstein Journal of Organic Chemistry, 17, 3086-3097.
Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2012). The Journal of Organic Chemistry, 77(15), 6523-6534.
A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. (2022). Chemical Science, 13(38), 11363-11374.
UV/Vis Spectrophotometry. (n.d.). Mettler Toledo. Retrieved March 27, 2026, from [Link]
Study of kinetics of a reaction by using spectrophotometric method. (n.d.). Virtual Labs. Retrieved March 27, 2026, from [Link]
As a Senior Application Scientist, I recognize that the handling and disposal of advanced pharmaceutical intermediates cannot be treated as a generic administrative task; it is a fundamental chemical operation. 4-Chloro-...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I recognize that the handling and disposal of advanced pharmaceutical intermediates cannot be treated as a generic administrative task; it is a fundamental chemical operation. 4-Chloro-7-methoxyquinazolin-6-amine (CAS: 1456722-91-0) is a highly functionalized building block primarily utilized in the synthesis of pan-HER and EGFR tyrosine kinase inhibitors, such as the oncology drug dacomitinib[1].
Because this molecule features a rigid quinazoline core, a reactive primary amine, and a highly activated C4-chlorine atom, its disposal requires precise segregation strategies. Improper handling not only risks occupational exposure to a pharmacologically active pharmacophore but also threatens severe environmental contamination.
Below is the definitive, step-by-step operational guide for the safe handling, segregation, and disposal of 4-chloro-7-methoxyquinazolin-6-amine.
Physicochemical Profiling & Hazard Causality
To design a self-validating disposal protocol, we must first understand the thermodynamic and reactive profile of the waste material. The table below summarizes the quantitative and qualitative data that dictate our operational choices.
Property / Hazard
Classification / Data
Operational Implication for Disposal
CAS Number
1456722-91-0
Essential for accurate hazardous waste manifesting and SDS tracking.
Chemical Class
Halogenated Heterocyclic Amine
Critical: Must be routed to halogenated waste streams to prevent dioxin formation during standard combustion.
Pharmacological Role
pan-HER / EGFR Inhibitor Precursor
High potential for biological activity[1]; zero-tolerance for drain disposal or environmental release.
Physical State
Fine Solid / Powder
High risk of aerosolization. Dry sweeping is strictly prohibited during spill cleanup.
Chemical Reactivity
Nucleophilic Aromatic Substitution (SNAr)
The C4-chlorine is highly reactive[2]. Liquid waste must not be mixed with strong nucleophiles prior to quenching.
The Chemistry of Disposal: Why Segregation Matters
Disposal protocols are dictated by molecular structure. The presence of the chlorine atom on the aromatic quinazoline ring classifies this compound as a halogenated organic waste [2].
If chlorinated aromatics are subjected to standard municipal incineration (which operates at lower temperatures), they undergo incomplete thermal degradation, leading to the synthesis of highly toxic polychlorinated dibenzodioxins (PCDDs) and dibenzofurans (PCDFs). Therefore, the only scientifically acceptable disposal method for 4-chloro-7-methoxyquinazolin-6-amine is high-temperature incineration (typically >850°C) in specialized facilities equipped with alkaline flue gas scrubbers to neutralize the generated hydrochloric acid (HCl) gas[3].
Workflow for the segregation and high-temperature incineration of halogenated quinazoline waste.
Step-by-Step Disposal Protocols
The following methodologies provide self-validating workflows for the three primary waste streams generated during the synthesis or handling of this compound.
Protocol A: Pure Solid Waste (Expired Stock & Synthesis Residues)
Collection: Use a dedicated anti-static brush and weighing paper to collect solid residues. Causality: Anti-static tools prevent the fine powder from clinging to surfaces or aerosolizing due to static charge.
Primary Containment: Transfer the solid into a wide-mouth, high-density polyethylene (HDPE) or amber glass container.
Storage: Store the sealed container in a cool, dry, well-ventilated secondary containment tray. Keep isolated from strong acids, as protonation of the primary amine can lead to unexpected exothermic salt formation.
Context: This compound is typically reacted in polar aprotic solvents (e.g., DMF, DMSO) or alcohols during SNAr amination steps.
Reaction Quenching: Ensure all active electrophilic species are fully quenched (e.g., using a mild sodium bicarbonate solution) before transferring to a waste carboy.
Segregation: Pour the mixture exclusively into a designated "Halogenated Organic Liquid Waste" carboy. Do not mix with nitric acid waste streams, as the amine functionality can undergo violent oxidation.
Headspace Management: Leave a minimum of 20% headspace in the carboy. Causality: Halogenated solvent mixtures often have high vapor pressures; headspace prevents container rupture during ambient temperature fluctuations.
Secondary Containment: Place the carboy in a spill tray capable of holding 110% of the container's total volume.
Solvent Evaporation: Allow residual volatile solvents on chromatography silica gel or filter papers to evaporate completely inside a certified fume hood.
Containment: Place the dried silica, filter papers, and contaminated nitrile gloves into a 6-mil transparent polyethylene hazardous waste bag.
Sealing: Twist the top of the bag, fold it over itself (gooseneck tie), and seal it tightly with heavy-duty tape to prevent any powder from escaping during transit.
Operational Spill Response & Decontamination
Because 4-chloro-7-methoxyquinazolin-6-amine is a fine, biologically active powder, dry sweeping a spill will aerosolize the intermediate, leading to severe inhalation risks. The following wet-wiping protocol must be strictly adhered to.
Step-by-step spill response pathway for solid 4-chloro-7-methoxyquinazolin-6-amine.
Protocol D: Minor Spill Decontamination (<50g)
Isolation: Immediately restrict access to the spill area to prevent tracking the powder through the laboratory.
PPE Donning: Equip a particulate respirator (N95 or P100 minimum), double nitrile gloves, and wrap-around safety goggles.
Dampening (The Critical Step): Lightly mist the spilled powder with a 70% isopropanol/water solution. Causality: The alcohol mixture reduces the surface tension of the powder, binding it to the surface and entirely preventing aerosolization.
Wiping: Place absorbent pads over the dampened powder. Work from the outside perimeter of the spill toward the center to prevent spreading the footprint.
Chemical Decontamination: Wash the affected surface with a mild laboratory detergent solution to solubilize and remove any residual amine-containing organics, followed by a final wipe with deionized water. Dispose of all pads via Protocol C.
References
Google Patents. CN103288759A - Method for preparing dacomitinib.[1]